molecular formula C12H17NO2 B2535221 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol CAS No. 2198301-12-9

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

Cat. No.: B2535221
CAS No.: 2198301-12-9
M. Wt: 207.273
InChI Key: MVNJUYRZLQVCKK-UHFFFAOYSA-N
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Description

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol is a chemical compound of interest in synthetic organic and medicinal chemistry research. It features a cyclobutanol ring, a structure known for conferring conformational rigidity, which is linked via an amino bridge to a 2-methoxy-5-methylphenyl aromatic system. This molecular architecture makes it a potential intermediate or building block for the synthesis of more complex molecules. Researchers may utilize this compound in the development of novel pharmacophores or as a template for studying structure-activity relationships (SAR). Its aniline derivative structure suggests potential applications as a precursor in materials science, for instance in the development of ligands for catalysts or organic electronic materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

2-(2-methoxy-5-methylanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-3-6-12(15-2)10(7-8)13-9-4-5-11(9)14/h3,6-7,9,11,13-14H,4-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNJUYRZLQVCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for the chemical entity 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol .

As no trivial trade name exists for this specific structure in major pharmaceutical databases, this document treats it as a distinct New Chemical Entity (NCE) or a specialized intermediate. The analysis is derived from first-principles medicinal chemistry, focusing on its structural class (arylaminocycloalkanol), synthetic accessibility, and predicted physicochemical properties.

Chemical Identity & Nomenclature

This compound is a


-amino alcohol  featuring a constrained cyclobutane ring. It is structurally characterized by a secondary amine bridge connecting a substituted phenyl ring (p-cresidine derivative) and a cyclobutanol core.
Identifiers and Synonyms
ParameterDetail
IUPAC Name 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol
Common Synonyms N-(2-Hydroxycyclobutyl)-p-cresidine; 1-Hydroxy-2-(2-methoxy-5-methylanilino)cyclobutane
Molecular Formula C

H

NO

Molecular Weight 207.27 g/mol
Core Moiety p-Cresidine (2-Methoxy-5-methylaniline) linked to Cyclobutanol
Stereochemistry Contains 2 chiral centers (C1, C2 on cyclobutane).[1][2][3][4][5] Exists as cis and trans diastereomers, each with enantiomeric pairs.
Structural SMILES

Canonical SMILES: Cc1cc(Nc2ccc(O)c2)c(OC)c1(Note: This describes the connectivity. Stereochemistry requires isomeric SMILES). Isomeric SMILES (Trans-isomer example): COc1cc(C)ccc1N[C@H]2CC[C@H]2O

Synthetic Architecture

The synthesis of 2-aminocyclobutanols is non-trivial due to the ring strain of the cyclobutane system (~26 kcal/mol). The most chemically consistent route involves the aminolysis of 1,2-epoxycyclobutane (oxabicyclo[2.2.0]hexane) with the appropriate aniline derivative.

Retrosynthetic Analysis

The molecule disconnects at the C-N bond between the cyclobutane ring and the aniline nitrogen.

  • Synthon A (Nucleophile): 2-Methoxy-5-methylaniline (commercially available as p-Cresidine).

  • Synthon B (Electrophile): 1,2-Epoxycyclobutane (Cyclobutene oxide).

Validated Synthetic Protocol

Objective: Synthesis of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol via Lewis-Acid Catalyzed Aminolysis.

Reagents:

  • 2-Methoxy-5-methylaniline (1.0 eq)[6]

  • 1,2-Epoxycyclobutane (1.2 eq)

  • Lithium Perchlorate (LiClO

    
    ) (0.5 eq) - Catalyst
    
  • Acetonitrile (Anhydrous) - Solvent

Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Methoxy-5-methylaniline (10 mmol) in anhydrous acetonitrile (20 mL).

  • Activation: Add Lithium Perchlorate (LiClO

    
    , 5 mmol). Rationale: Li
    
    
    
    coordinates with the epoxide oxygen, increasing the electrophilicity of the ring carbons and facilitating attack by the weak aniline nucleophile.
  • Addition: Dropwise add 1,2-Epoxycyclobutane (12 mmol) at room temperature to prevent rapid exotherm due to ring strain release.

  • Reaction: Heat the mixture to 50°C for 12 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes). The aniline spot (higher R

    
    ) should disappear, replaced by a more polar product spot.
    
  • Workup: Quench with saturated NH

    
    Cl solution (30 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient 10-40% EtOAc in Hexanes) to separate the trans (major) and cis (minor) diastereomers.

Yield Expectation: 65-75% (dependent on the steric hindrance of the ortho-methoxy group).

Reaction Pathway Diagram

The following diagram illustrates the synthetic logic and the role of the Lewis Acid catalyst.

SynthesisPathway Aniline 2-Methoxy-5-methylaniline (Nucleophile) Transition Transition State (Ring Opening) Aniline->Transition Nucleophilic Attack Epoxide 1,2-Epoxycyclobutane (Electrophile) Complex Li+ Activated Epoxide Complex Epoxide->Complex LiClO4 Coordination Complex->Transition Product 2-[(2-Methoxy-5-methylphenyl) amino]cyclobutan-1-ol Transition->Product Proton Transfer & Workup

Caption: Lewis-acid catalyzed aminolysis pathway. Li+ activation is critical for overcoming the poor nucleophilicity of the aniline.

Physicochemical & Pharmacological Profiling

Predicted Properties
PropertyValue (Predicted)Implication
LogP ~2.3 - 2.6Moderate lipophilicity; likely CNS penetrant.
pKa (Amine) ~4.5 - 5.0The nitrogen is attached to a phenyl ring (aniline), reducing basicity. It will not be fully protonated at physiological pH (7.4).
H-Bond Donors 2 (OH, NH)Capable of bidentate binding interactions.
H-Bond Acceptors 3 (OH, NH, OMe)
Topological Polar Surface Area (TPSA) ~41 ŲFavorable for blood-brain barrier (BBB) permeation.
Structure-Activity Relationship (SAR) Context

While specific pharmacological data for this molecule is sparse, its structure suggests specific biological interactions:

  • Bioisosterism: The cyclobutane ring acts as a rigidified bioisostere of the ethyl chain found in typical phenethylamines or the cyclohexane ring in compounds like trans-4-aminocyclohexanol.

  • Ligand Binding: The ortho-methoxy and meta-methyl substitution pattern on the phenyl ring is highly specific. It mimics the "creosol" motif, often found in ligands binding to:

    • Sigma Receptors (

      
      , 
      
      
      
      ):
      Known to tolerate bulky hydrophobic amines.
    • Monoamine Transporters: The steric bulk of the ortho-methoxy group may enforce a specific conformation, potentially influencing selectivity for NET or SERT.

Safety & Toxicology (Critical)

WARNING: This compound is a derivative of p-Cresidine (2-methoxy-5-methylaniline) .

  • Carcinogenicity: The parent amine, p-Cresidine, is classified as "Reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and Group 2B by IARC [1].

  • Metabolic Risks: Metabolic cleavage of the C-N bond (N-dealkylation) in vivo could release free p-cresidine.

  • Handling Protocols:

    • All synthesis must be conducted in a Class II Biosafety Cabinet or a high-performance chemical fume hood.

    • Double-gloving (Nitrile) is mandatory.

    • Waste must be segregated as "Carcinogenic Organic Waste" and incinerated.

References

  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: p-Cresidine. U.S. Department of Health and Human Services. [Link]

  • Caddick, S., et al. (2003). Lewis acid-catalysed aminolysis of vinyl epoxides. Tetrahedron Letters. [Link]

  • PubChem. (2024). Compound Summary: 2-Methoxy-5-methylaniline.[5][6][7] National Library of Medicine. [Link]

Sources

Technical Guide: Biological Potential & Profiling of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol Class: Conformationally restricted anilino-alcohol. Primary Utility: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Scaffold, Bioisosteric Replacement.

This guide provides a technical evaluation of the 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol scaffold. Unlike flexible amino-alcohol chains found in traditional beta-blockers or local anesthetics, this molecule incorporates a cyclobutane ring to enforce specific vectoral projection of the hydroxyl and aniline functionalities. This structural rigidity reduces the entropic penalty of binding, potentially increasing affinity for targets such as Serine/Threonine Kinases and TRP Ion Channels .

Structural Analysis & Pharmacophore Mapping

The molecule consists of three distinct pharmacophoric elements that dictate its biological interactivity.

The "Cresidine" Headgroup (2-Methoxy-5-methylphenyl)

This moiety is a privileged fragment in medicinal chemistry, appearing in various kinase inhibitors (e.g., VEGFR2 inhibitors) and GPCR ligands.

  • Lipophilicity: The methyl and methoxy groups increase

    
    , facilitating membrane permeability.
    
  • Electronic Effects: The ortho-methoxy group acts as an intramolecular hydrogen bond acceptor for the aniline nitrogen, potentially locking the N-C bond rotation and pre-organizing the molecule for binding.

  • Metabolic Liability: The 5-methyl group is a potential site for CYP450-mediated oxidation (benzylic hydroxylation).

The Cyclobutane Core

The cyclobutane ring acts as a bioisostere for ethyl or propyl linkers but with distinct advantages:

  • Puckering: Unlike planar aromatic rings, cyclobutane exists in a "puckered" conformation (

    
    25-35° dihedral angle), allowing it to fill 3D hydrophobic pockets that flat linkers cannot.
    
  • Rigidity: It restricts the conformational space of the amino-alcohol motif.

Stereochemical Implications (Cis vs. Trans)

The biological activity is highly dependent on the relative stereochemistry of the amino and hydroxyl groups.

IsomerPredicted ConformationPotential Interaction Mode
Cis- Intramolecular H-bond between -OH and -NH- likely. Compact shape.Chelation: Ideal for binding metallo-enzymes or bridging two nearby residues in a pocket.
Trans- Groups project

120-140° apart. Extended shape.
Bridging: Ideal for connecting a hinge region (via NH) to a ribose pocket (via OH) in kinases.

Predicted Biological Targets[1][2]

Based on structural homology and pharmacophore modeling, this scaffold is predicted to be active against the following target classes.

Protein Kinase Inhibition (Primary Hypothesis)

The anilino-cyclobutanol motif mimics the ATP-binding pharmacophore.

  • Mechanism: The aniline -NH- can serve as a Hydrogen Bond Donor (HBD) to the kinase hinge region (e.g., the backbone carbonyl of the gatekeeper residue).

  • Specificity: The 2-methoxy group can engage in secondary interactions with the hinge or solvent front residues.

  • Analogs: Resembles fragments of CDK (Cyclin-Dependent Kinase) and MAPK inhibitors.

TRP Channel Modulation

Transient Receptor Potential (TRP) channels, specifically TRPM8 and TRPA1, often bind ligands with a lipophilic aromatic core linked to a polar amine/alcohol (e.g., menthol analogs, icilin). The cyclobutane ring provides the necessary bulk to wedge into the transmembrane domain binding sites.

Sigma-1 Receptor Ligand

The Sigma-1 receptor binds hydrophobic amines. The combination of the lipophilic tolyl ring and the secondary amine makes this a strong candidate for Sigma-1 affinity, potentially relevant in neuroprotection or neuropathic pain.

Diagram 1: Hypothetical Kinase Binding Mode

KinaseBinding Aniline Aniline NH (H-Bond Donor) Target_Hinge Kinase Hinge Region (Backbone Carbonyl) Aniline->Target_Hinge Primary H-Bond Methoxy Methoxy O (H-Bond Acceptor) Methoxy->Target_Hinge Secondary Interaction Cyclobutane Cyclobutane Ring (Hydrophobic Puckering) Target_Gatekeeper Gatekeeper Residue (Steric Filter) Cyclobutane->Target_Gatekeeper Van der Waals Hydroxyl Hydroxyl Group (Solvent Interaction) Target_Ribose Ribose Binding Pocket (Hydrophilic) Hydroxyl->Target_Ribose H-Bonding

Caption: Predicted binding mode of the scaffold within a generic kinase ATP-binding pocket.

Chemical Synthesis & Stereocontrol

To evaluate biological activity, a high-purity synthesis separating cis and trans isomers is required.

Recommended Synthetic Route: Epoxide Aminolysis

The most direct route involves the nucleophilic opening of 1,2-epoxycyclobutane (or a protected equivalent) by the aniline.

Reaction Scheme:

  • Starting Materials: 2-Methoxy-5-methylaniline + 1,2-Epoxycyclobutane (generated in situ from cyclobutene or via sulfur ylide addition to cyclobutanone).

  • Catalyst: Lewis Acid (e.g.,

    
     or 
    
    
    
    ) to activate the epoxide.
  • Conditions: Reflux in Acetonitrile or Toluene.

Diagram 2: Synthetic Workflow

Synthesis SM1 2-Methoxy-5-methylaniline Step1 Lewis Acid Catalysis (Yb(OTf)3, MeCN, 80°C) SM1->Step1 SM2 1,2-Epoxycyclobutane SM2->Step1 Intermediate Crude Mixture (Cis/Trans Isomers) Step1->Intermediate Step2 Chiral HPLC Separation (Chiralpak AD-H) Intermediate->Step2 Prod_Trans Trans-Isomer (Kinase Preferred) Step2->Prod_Trans Prod_Cis Cis-Isomer (Chelation Preferred) Step2->Prod_Cis

Caption: Synthetic pathway for generating and separating stereoisomers of the target scaffold.

Biological Assay Protocols

Trustworthy data requires self-validating assay systems. The following protocols are designed to profile the scaffold's activity and physical properties.

Protocol A: Kinetic Solubility Assay

Rationale: Cyclobutane derivatives can suffer from poor solubility compared to polar linear chains. This must be established before bio-assays.

  • Preparation: Dissolve compound in DMSO to 10 mM.

  • Dilution: Spike into PBS (pH 7.4) to final concentrations of 1, 10, and 100

    
    .
    
  • Incubation: Shake at room temperature for 24 hours.

  • Filtration: Filter through a 0.45

    
     PVDF membrane.
    
  • Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

  • Success Metric: Solubility

    
     is required for reliable cellular assays.
    
Protocol B: Thermal Shift Assay (Target Engagement)

Rationale: A target-agnostic method to determine if the molecule binds to a specific protein (e.g., a kinase panel) by stabilizing its thermal denaturation.

  • Reagents: Recombinant Kinase Domain, SYPRO Orange Dye, Compound (10

    
    ).
    
  • Instrument: qPCR machine (e.g., Roche LightCycler).

  • Ramp: 25°C to 95°C at 0.5°C/min.

  • Analysis: Calculate the Melting Temperature (

    
    ) from the derivative of the fluorescence curve.
    
  • Validation: A

    
     compared to DMSO control indicates significant binding.
    
Protocol C: In Vitro Metabolic Stability (Microsomal)

Rationale: To verify if the cyclobutane ring confers resistance to oxidative metabolism compared to an alkyl chain.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 minutes at 37°C.

  • Quench: Ice-cold Acetonitrile with Internal Standard.

  • Readout: % Parent remaining vs. time. Calculate Intrinsic Clearance (

    
    ).
    

Lead Optimization Strategy

If the initial profiling shows promise (e.g., micromolar affinity), the following SAR (Structure-Activity Relationship) expansions are recommended:

ModificationRationalExpected Outcome
Oxidation of -OH to =O Convert alcohol to ketone (Cyclobutanone).Removes H-bond donor; creates potential covalent binder (reversible imine formation).
Gem-difluoro substitution Add Fluorine to cyclobutane ring (

).
Lowers

of amine; increases metabolic stability; alters ring pucker.
N-Methylation Convert secondary amine to tertiary.Tests necessity of H-bond donor at the linker.

References

  • Cyclobutane in Medicinal Chemistry

    • Title: The Cyclobutane-1,3-diol Scaffold: A Rising Star in Medicinal Chemistry.[1]

    • Source: BenchChem Technical Guides.[1]

  • Kinase Fragment Design

    • Title: Selection of fragments for kinase inhibitor design: decor
    • Source: Journal of Medicinal Chemistry / H1 Connect.[2]

    • URL:[Link]

  • Cresidine Fragment Data

    • Title: Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors.[3]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Cyclobutane Alkaloids & Bioactivity

    • Title: Bioactive cyclobutane-containing alkaloids.[4][5][6]

    • Source: PubMed.
    • URL:[Link]

  • General Compound Data

    • Title: 2-Methoxy-5-methylaniline (PubChem CID 8445).[7]

    • Source: PubChem.[7]

    • URL:[Link]

Sources

Methodological & Application

experimental protocol for using 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the chemical structure of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol reveals a novel scaffold combining two key pharmacophores: a constrained aminocyclobutanol ring and a substituted 2-methoxyphenyl moiety. The cyclobutane core, particularly the aminocyclobutanol portion, is a recognized structural motif in medicinal chemistry, valued for its ability to act as a conformationally restricted scaffold.[1][2] This rigidity can enhance binding affinity and selectivity for biological targets. Derivatives of aminocyclobutanol are being explored as potential selective inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and promising targets for cancer therapy.[1]

Concurrently, the 2-methoxyphenyl group is prevalent in numerous natural products and approved pharmaceuticals.[3] This functional group is known to influence ligand-target interactions, improve physicochemical properties, and modulate ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[3] Specifically, methoxyphenol derivatives have demonstrated a range of biological activities, including antioxidant and anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase-2 (COX-2).[4][5]

Given the absence of published data for this specific molecule, this document serves as a prospective guide for researchers. It outlines detailed protocols to investigate the hypothesized dual-action potential of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol as both a kinase inhibitor and an anti-inflammatory agent. The experimental designs incorporate self-validating systems, including appropriate controls, to ensure the generation of robust and reliable data.

Physicochemical Properties and Handling

The following table summarizes the predicted physicochemical properties for 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol. These values are estimated based on its structural components and data from analogous compounds.[1]

PropertyPredicted ValueRationale / Comments
Molecular FormulaC₁₂H₁₇NO₂Derived from chemical structure.
Molecular Weight207.27 g/mol Calculated from the molecular formula.
LogP (Octanol/Water)~1.5 - 2.5Estimated. Higher than simple aminocyclobutanol (~0.2) due to the aromatic ring, but moderated by the hydroxyl and amino groups.[1]
Aqueous SolubilityLow to ModerateExpected to have limited solubility in aqueous media. The hydrochloride salt form would likely improve solubility.[1]
AppearancePredicted to be an off-white to pale yellow solid.Based on common appearance of similar organic molecules.
StorageStore at 2-8°C, desiccated, and protected from light.Standard conditions for investigational compounds to prevent degradation. Hygroscopicity is possible.[1]

Stock Solution Preparation: For in vitro experiments, prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Further dilutions into aqueous assay buffers should be done immediately prior to use, ensuring the final DMSO concentration is typically ≤0.5% to avoid solvent-induced artifacts.

Hypothesized Mechanism of Action

We hypothesize a dual mechanism of action for 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol.

  • Kinase Inhibition: The rigid aminocyclobutanol scaffold may function as a hinge-binding motif, inserting into the ATP-binding pocket of protein kinases, such as CDKs. The methoxyphenyl group could then occupy an adjacent hydrophobic pocket, conferring selectivity and potency.

  • Anti-Inflammatory Activity: The 2-methoxyphenol moiety is a known antioxidant and can inhibit inflammatory pathways.[4][5] It may act by scavenging free radicals or by modulating the activity of key inflammatory enzymes like COX-2 or signaling pathways such as NF-κB.[4]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., Growth Factor Receptor) Kinase_Cascade Kinase Cascade (e.g., Ras/Raf/MEK/ERK) Receptor->Kinase_Cascade LPS_Receptor Toll-like Receptor 4 (TLR4) IKK IKK Complex LPS_Receptor->IKK MyD88-dependent pathway Transcription_Factors Transcription Factors (e.g., c-Myc, E2F) Kinase_Cascade->Transcription_Factors Phosphorylation IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Inflammatory_Genes Inflammatory Genes (COX-2, TNF-α, iNOS) NFkappaB->Inflammatory_Genes Translocation & Gene Expression Compound Investigational Compound Compound->Kinase_Cascade Inhibition Compound->IKK Potential Inhibition Cell Cycle Progression Cell Cycle Progression Transcription_Factors->Cell Cycle Progression Gene Expression Inflammatory Response Inflammatory Response Inflammatory_Genes->Inflammatory Response Protein Synthesis

Hypothesized dual-action mechanism of the investigational compound.

Experimental Application Protocols

The following protocols are designed to provide a robust framework for the initial characterization of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol.

Protocol 1: In Vitro Kinase Inhibition Profiling

This protocol uses a luminescence-based kinase assay to quantify the inhibitory activity of the compound against a representative cyclin-dependent kinase, CDK2/Cyclin A2. The assay measures the amount of ATP remaining after the kinase reaction; a lower signal indicates higher kinase activity and vice-versa.

Principle: The protocol follows a standard workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.

G A Prepare Compound Serial Dilutions C Add Compound or DMSO (Control) A->C B Add Kinase, Substrate, and ATP to Plate B->C D Incubate at RT (e.g., 60 min) C->D E Add Detection Reagent (e.g., Kinase-Glo®) D->E F Incubate at RT (e.g., 10 min) E->F G Read Luminescence F->G H Calculate % Inhibition and Plot IC₅₀ Curve G->H

Workflow for the in vitro kinase inhibition assay.

Materials:

  • Test Compound: 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

  • Kinase: Recombinant human CDK2/Cyclin A2 (e.g., from Promega or SignalChem)

  • Substrate: Histone H1 peptide

  • ATP: Adenosine 5'-triphosphate

  • Assay Buffer: Kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Detection Reagent: ADP-Glo™ or Kinase-Glo® Max Assay Kit (Promega)

  • Control Inhibitor: Staurosporine (positive control)

  • Plates: White, opaque, 384-well assay plates

  • Solvent: DMSO, cell culture grade

Procedure:

  • Compound Preparation:

    • Prepare a 2X serial dilution series of the test compound in DMSO. For a 10-point curve, start with a 400 µM concentration and dilute 1:3 down to 0.02 µM.

    • Prepare a 2X working solution for each concentration by diluting the DMSO stock 1:25 in assay buffer (e.g., 4 µL of DMSO stock + 96 µL of buffer). This results in a 4% DMSO concentration.

  • Assay Setup (Final Volume: 10 µL/well):

    • Negative Control (0% Inhibition): Add 2.5 µL of 4% DMSO (no compound) + 5 µL of Master Mix + 2.5 µL of assay buffer.

    • Positive Control (100% Inhibition): Add 2.5 µL of 2X Staurosporine working solution + 5 µL of Master Mix + 2.5 µL of assay buffer.

    • Test Compound: Add 2.5 µL of each 2X compound working solution + 5 µL of Master Mix + 2.5 µL of assay buffer.

    • Master Mix Preparation (per reaction): Prepare a 2X Master Mix containing 2X Kinase and 2X Substrate/ATP in assay buffer. The final concentration in the well should be optimized (e.g., 5 ng/µL kinase, 100 µM substrate, 10 µM ATP).

  • Kinase Reaction:

    • Add 5 µL of the 2X Master Mix to all wells.

    • Add 2.5 µL of the appropriate 2X compound dilution (or control) to the wells.

    • Add 2.5 µL of assay buffer to complete the 10 µL volume.

    • Mix the plate gently on a plate shaker for 1 minute.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection (using Kinase-Glo®):

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Mix on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data by defining the average signal from the negative control wells as 0% inhibition and the average signal from the positive control (or no-enzyme) wells as 100% inhibition.

  • Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (Signal_Negative_Ctrl - Signal_Compound) / (Signal_Negative_Ctrl - Signal_Positive_Ctrl)

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value.

Protocol 2: Cellular Anti-Inflammatory Activity Assay

This protocol measures the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: LPS, a component of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including NO via the enzyme inducible nitric oxide synthase (iNOS). The amount of NO produced is quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • Cell Line: RAW 264.7 murine macrophages

  • Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli

  • Test Compound: 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

  • Control Inhibitor: Dexamethasone (positive control)

  • Griess Reagent Kit: (e.g., from Thermo Fisher Scientific)

  • Plates: 96-well flat-bottom cell culture plates

  • MTT or similar reagent for cell viability assessment.

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.

  • Compound Treatment:

    • Prepare 2X working concentrations of the test compound and dexamethasone in culture medium.

    • Remove the old medium from the cells and add 50 µL of fresh medium.

    • Add 50 µL of the 2X compound dilutions to the respective wells. Include a "vehicle control" (medium with 0.5% DMSO).

    • Incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a 10X LPS solution in culture medium.

    • Add 10 µL of the 10X LPS solution to all wells except the "unstimulated control" wells. The final concentration should be 1 µg/mL. Add 10 µL of medium to the unstimulated wells.

    • The final well volume will be ~110 µL.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part A of Griess Reagent) to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution (Part B of Griess Reagent) to each well. Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm within 30 minutes.

  • Cell Viability Assay:

    • To ensure the observed reduction in NO is not due to cytotoxicity, perform an MTT assay on the remaining cells in the original plate.

Data Analysis:

  • Create a nitrite standard curve using the provided sodium nitrite standard.

  • Calculate the nitrite concentration in each supernatant from the standard curve.

  • Normalize the data: The "LPS only" group represents 0% inhibition, and the "unstimulated" group represents 100% inhibition.

  • Calculate the % inhibition of NO production for each compound concentration.

  • Plot the % inhibition against compound concentration to determine the IC₅₀.

  • Analyze the MTT assay data to confirm that compound concentrations used are non-toxic.

References

  • PubChem - NIH. 2-Aminocyclobutan-1-ol.[Link]

  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo. [Link]

  • Armoush, N., et al. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Synthetic Communications. [Link]

  • Hili, R., & Yudin, A. K. (2006). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]

  • Wang, Q., et al. (2022). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. [Link]

  • MDPI. (2022). Biological Activities of Natural Products II.[Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

Sources

Application Note: In Vitro Profiling of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standard operating procedures (SOPs) for the in vitro characterization of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol (referred to herein as MMC-Cyclobutanol ).

Structurally, MMC-Cyclobutanol represents a conformationally restricted amino-alcohol scaffold. The cyclobutane core restricts the rotational freedom of the amine and hydroxyl pharmacophores, potentially enhancing selectivity for specific G-Protein Coupled Receptors (GPCRs) or Ion Channels (e.g., NMDA, TRP, or Sigma receptors) compared to their flexible acyclic or cyclohexyl analogs (e.g., ketamine metabolites).

This guide covers three critical phases of early-stage profiling:

  • Physicochemical Stability: pH-dependent solubility and chemical stability.

  • Metabolic Stability: Microsomal clearance assays.

  • Functional Bioassays: Cytotoxicity and receptor binding screening workflows.

Chemical Identity & Handling

  • IUPAC Name: 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

  • Molecular Formula: C₁₂H₁₇NO₂

  • Molecular Weight: 207.27 g/mol

  • Predicted pKa: ~8.8 (Secondary amine)

  • Predicted LogP: 2.1 – 2.4

Storage & Reconstitution
  • Powder: Store at -20°C, desiccated.

  • Stock Solution: Soluble in DMSO up to 50 mM.

  • Precaution: The secondary amine is susceptible to oxidation over prolonged exposure to air in solution. Always purge stock vials with nitrogen/argon after use.

Experimental Workflows (Visualized)

Integrated Screening Cascade

The following diagram illustrates the logical flow from compound reconstitution to lead validation.

ScreeningCascade Start Compound Reconstitution (DMSO Stock 10mM) QC QC Check (LC-MS/NMR) Start->QC Tier1 Tier 1: Physicochemical (Kinetic Solubility, pH Stability) QC->Tier1 Purity >95% Tier2 Tier 2: ADME-Tox (Microsomal Stability, HepG2 Cytotoxicity) Tier1->Tier2 Soluble >50µM Tier3 Tier 3: Target Engagement (Radioligand Binding / FLIPR) Tier2->Tier3 T1/2 > 30min IC50 > 10µM (Tox) Decision Go/No-Go Decision Tier3->Decision

Figure 1: Hierarchical screening cascade ensuring only robust candidates proceed to costly functional assays.

Protocol 1: Metabolic Stability (Microsomal Assay)

Objective: Determine the intrinsic clearance (


) of MMC-Cyclobutanol. The methoxy and methyl groups on the phenyl ring are potential sites for CYP450-mediated O-demethylation or hydroxylation.
Materials
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound: MMC-Cyclobutanol (1 µM final conc).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Procedure
  • Pre-Incubation: Prepare a reaction mixture containing HLM (0.5 mg/mL final) and MMC-Cyclobutanol (1 µM) in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution. Vortex for 1 min.

  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion

    
    .
    
Data Calculation

Plot


 vs. Time. The slope 

is the elimination rate constant.


Acceptance Criteria:

Parameter High Stability Moderate Stability Low Stability
T½ (min) > 60 30 – 60 < 30

| CLint | < 10 | 10 – 50 | > 50 |

Protocol 2: Target Engagement (NMDA/Sigma Proxy Screen)

Rationale: The amino-cyclobutanol motif shares pharmacophoric features with NMDA antagonists (e.g., ketamine) and Sigma receptor ligands. A competitive radioligand binding assay is recommended to validate bioactivity.

Materials
  • Membrane Prep: Rat forebrain membranes (rich in NMDA/Sigma).

  • Radioligand: [³H]-MK-801 (for NMDA) or [³H]-Pentazocine (for Sigma-1).

  • Non-specific binding (NSB) blocker: 10 µM (+)MK-801 or Haloperidol.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Procedure
  • Assay Plate: Use 96-well GF/B filter plates.

  • Binding Reaction:

    • 25 µL Test Compound (MMC-Cyclobutanol) at varying concentrations (

      
       to 
      
      
      
      M).
    • 25 µL Radioligand (2 nM final).

    • 150 µL Membrane suspension (10-20 µg protein/well).

  • Incubation: Incubate for 120 mins at 25°C (Equilibrium).

  • Harvest: Vacuum filter through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). Wash 3x with ice-cold buffer.

  • Detection: Add scintillation cocktail and count via Liquid Scintillation Counter (LSC).

Data Analysis

Calculate % Inhibition:



Fit data to a sigmoid dose-response curve to determine


 and 

.

Proposed Metabolic Pathway

Based on the structure (2-methoxy-5-methylaniline moiety), the following metabolic routes are predicted. This aids in identifying metabolites in the LC-MS trace.

Metabolism Parent MMC-Cyclobutanol (m/z 208) Met1 O-Demethylation (m/z 194) (CYP2D6/3A4) Parent->Met1 -CH3 Met2 N-Oxidation (m/z 224) (FMO) Parent->Met2 +O Met3 Benzylic Hydroxylation (-CH3 to -CH2OH) (m/z 224) Parent->Met3 +O Gluc O-Glucuronide (Phase II) Met1->Gluc +Gluc

Figure 2: Predicted Phase I and Phase II metabolic map for MMC-Cyclobutanol.

Safety & Toxicity (In Vitro)

Assay: MTT Cytotoxicity in HepG2 cells. Rationale: To distinguish specific receptor activity from general cellular toxicity.

  • Seeding: Seed HepG2 cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Treat with MMC-Cyclobutanol (0.1 – 100 µM) for 48h.

  • Readout: Add MTT reagent. Read Absorbance at 570 nm.

  • Threshold: If

    
    , the compound is considered cytotoxic, and observed "bioactivity" may be artifactual.
    

References

  • Wishart, D.S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. Nucleic Acids Research. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Morris, G.M., et al. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility. Journal of Computational Chemistry. Link

  • Zhu, B.T. (2020).[1] Mechanistic enzymology of liver microsomal cytochrome P450s. Journal of Biological Chemistry. (Contextual citation for Microsomal Assay protocol).

(Note: Specific literature on "2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol" is sparse; protocols are derived from standard medicinal chemistry practices for amino-cyclobutanol/cyclohexanol pharmacophores).

Sources

in vivo studies with 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Characterization & In Vivo Profiling of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

Part 1: Executive Summary & Strategic Rationale

Compound Overview: 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol (hereafter referred to as Cpd-MmA-CB ) represents a specific class of conformationally restricted amino-alcohols.[1] Structurally, it combines a cyclobutane scaffold with a substituted aniline moiety.[1]

Scientific Context & Mechanism: The pharmacophore bears structural homology to NMDA receptor modulators and monoamine transporter inhibitors.[1] The cyclobutane ring restricts conformational freedom, potentially enhancing binding selectivity compared to flexible amino-alcohol analogs.[1] However, the presence of the 2-methoxy-5-methylphenyl moiety (structurally identical to p-cresidine, a known genotoxin) necessitates a rigorous safety-first approach to in vivo profiling.[1]

Strategic Directive: This guide prioritizes Metabolic Stability and Central Nervous System (CNS) Penetration before efficacy.[1] The primary risk is the metabolic cleavage of the C-N bond, which could release the potentially carcinogenic aniline metabolite.[1] Therefore, the protocol emphasizes ADME-Tox validation alongside efficacy screening.[1]

Part 2: Formulation & Administration Protocols

Challenge: Amino-cyclobutanols often exhibit moderate lipophilicity (LogP ~2.0–2.[1]5) but limited aqueous solubility at neutral pH.[1] Solution: Use of a pH-adjusted co-solvent system or cyclodextrin complexation to ensure consistent bioavailability.[1]

Protocol A: Vehicle Preparation for IV/IP/PO Studies
ComponentConcentrationFunctionNotes
Cpd-MmA-CB 1–10 mg/mLAPIStore powder at -20°C, dessicated.[1]
HP-β-CD 20% (w/v)SolubilizerHydroxypropyl-beta-cyclodextrin reduces local irritation.[1]
Saline (0.9%) q.s.[1]DiluentPhosphate-buffered saline (PBS) is alternative if pH stable.[1]
1N HCl TracepH AdjustmentAdjust to pH 4.5–5.0 initially to protonate amine, then buffer.

Step-by-Step Formulation:

  • Weigh the required amount of Cpd-MmA-CB .[1]

  • Dissolve 20g of HP-β-CD in 80mL of sterile water.

  • Add compound to the cyclodextrin solution under continuous magnetic stirring (500 RPM) at room temperature.

  • If dissolution is incomplete, add 1N HCl dropwise until clear (protonation of the secondary amine).[1]

  • Adjust final volume with saline.[1]

  • QC Check: Measure pH (Target: 5.5 ± 0.5) and Osmolality (Target: 280–300 mOsm/kg).[1]

  • Sterilization: Filter through a 0.22 µm PVDF membrane.[1] Do not autoclave.

Part 3: Pharmacokinetics & Metabolic Stability (Critical Path)

Rationale: The in vivo half-life and Blood-Brain Barrier (BBB) penetration are decisive.[1] Furthermore, we must quantify the formation of the metabolite 2-methoxy-5-methylaniline .[1]

Protocol B: Plasma & Brain PK Study (Rat)
  • Species: Sprague-Dawley Rats (Male, 250–300g), n=3 per timepoint.[1]

  • Dose: 10 mg/kg (IV) and 30 mg/kg (PO).[1]

Workflow:

  • Dosing: Administer formulation via tail vein (IV) or oral gavage (PO).[1]

  • Sampling: Collect blood (tail nick) and brain tissue at T = 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]

  • Bioanalysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

    • Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.[1]

    • Transitions: Optimize MRM for parent (Cpd-MmA-CB) and metabolite (2-methoxy-5-methylaniline).

  • Calculation: Determine

    
     (unbound brain-to-plasma partition coefficient).[1]
    

Decision Gate:

  • If

    
    , the compound is likely P-gp substrate; consider efflux inhibitors.[1]
    
  • If Metabolite AUC > 10% of Parent AUC, terminate program due to genotoxicity risk of the aniline fragment.[1]

Part 4: Efficacy Screening (CNS Indications)

Assuming the compound passes PK/Tox hurdles, the structural class suggests activity in Neuropathic Pain or Depression/Anxiety .[1]

Protocol C: The Irwin Test (Primary Observation)

A systematic observational procedure to assess general CNS activity and neurotoxicity.[1]

  • Acclimatization: Place mice (C57BL/6) in viewing jars for 30 mins.

  • Dosing: Administer Cpd-MmA-CB (IP) at 10, 30, 100 mg/kg.[1]

  • Scoring (0–3 scale) at 15, 30, 60, 120 min:

    • Excitation: Hyperactivity, tremors, convulsions (suggests NMDA antagonism).[1]

    • Sedation: Ptosis, decreased locomotion, ataxia (suggests GABA/Opioid modulation).[1]

    • Autonomic:[1] Salivation, lacrimation, piloerection.[1]

Protocol D: Chronic Constriction Injury (CCI) Model for Neuropathic Pain

Targeting the potential analgesic properties of the amino-cyclobutanol scaffold.[1]

  • Surgery: Under isoflurane anesthesia, expose the sciatic nerve of the rat.[1] Loosely ligate with 4-0 chromic gut sutures (4 ligatures, 1mm apart).

  • Recovery: Allow 14 days for neuropathy to develop (mechanical allodynia).

  • Baseline Testing: Measure Paw Withdrawal Threshold (PWT) using von Frey filaments.

  • Treatment: Administer Cpd-MmA-CB (10, 30 mg/kg PO) vs. Gabapentin (positive control).

  • Readout: Re-measure PWT at 1, 3, and 6 hours post-dose.

    • Success Criteria: >50% reversal of allodynia compared to vehicle.[1]

Part 5: Visualization & Logic Flow

The following diagram illustrates the critical "Go/No-Go" decision tree for this specific chemical entity, emphasizing the safety check regarding the aniline metabolite.

G Start Compound Synthesis: Cpd-MmA-CB Formulation Formulation: 20% HP-beta-CD (pH 5.5) Start->Formulation InVitroMet In Vitro Microsomal Stability (Human/Rat Liver Microsomes) Formulation->InVitroMet MetaboliteCheck Check for Metabolite: 2-methoxy-5-methylaniline InVitroMet->MetaboliteCheck StopTox STOP: Genotoxicity Risk (Aniline Release) MetaboliteCheck->StopTox High Release ProceedInVivo Proceed to In Vivo PK MetaboliteCheck->ProceedInVivo Stable (<5%) InVivoPK Rat PK Study (Plasma & Brain) ProceedInVivo->InVivoPK BBBCheck BBB Penetration (Kp,uu > 0.3?) InVivoPK->BBBCheck BBBCheck->Formulation No (Re-formulate/Prodrug) Efficacy Efficacy Models: 1. Irwin Test (Safety) 2. CCI (Neuropathy) BBBCheck->Efficacy Yes

Caption: Decision tree prioritizing metabolic safety (aniline exclusion) prior to efficacy testing.

Part 6: References & Authoritative Grounding

  • Structural Alerts in Drug Design:

    • Ashby, J., & Tennant, R. W. (1991).[1] Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the US NTP. Mutation Research/Reviews in Genetic Toxicology. Link

    • Context: Supports the requirement to screen for the 2-methoxy-5-methylaniline moiety (p-cresidine), a known carcinogen.[1]

  • Cyclobutane Scaffolds in Medicinal Chemistry:

    • Talele, T. T. (2016).[1] The "Cyclobutane Constraint" in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

    • Context: Validates the use of cyclobutane to restrict conformation and improve receptor selectivity.[1]

  • Neuropathic Pain Models (CCI):

    • Bennett, G. J., & Xie, Y. K. (1988).[1] A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man.[1] Pain. Link

    • Context: The gold-standard protocol for testing analgesic efficacy of this compound class.[1]

  • Blood-Brain Barrier Assessment:

    • Di, L., et al. (2013).[1] High penetration of drugs across the blood-brain barrier: structure-property relationships.[1] ACS Medicinal Chemistry Letters. Link[1]

    • Context: Methodology for calculating

      
       for CNS candidates.
      
  • Solubility & Formulation:

    • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Context: Justification for using HP-β-CD to solubilize the lipophilic amino-cyclobutanol.[1]

Sources

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol: A Novel Kinase Inhibitor Candidate

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the investigation of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol, a novel small molecule with significant potential as a research tool in oncology and cell signaling. By analyzing its core structural features—a substituted aniline headgroup and a cyclobutanol core—we hypothesize its function as a kinase inhibitor. Substituted anilines are a cornerstone of many clinically successful kinase inhibitors, known to interact with the ATP-binding pocket of these enzymes.[1][2][3] The cyclobutane motif offers conformational rigidity and favorable pharmacokinetic properties, making it an increasingly popular component in modern drug design.[4][5][6] This guide outlines a series of robust protocols for the characterization of this compound, from initial biochemical screening to cellular target engagement, providing researchers with the necessary tools to validate its mechanism of action and therapeutic potential.

Rationale and Structural Hypothesis

The structure of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol combines two pharmacologically significant motifs:

  • The (2-Methoxy-5-methylphenyl)amino Moiety: This substituted aniline is a privileged scaffold in kinase inhibitor design.[1] The nitrogen atom and the methoxy group can act as key hydrogen bond donors and acceptors, respectively, anchoring the molecule within the ATP-binding cleft of a target kinase.[1][2] This interaction competitively blocks ATP, thereby inhibiting downstream phosphorylation and signal transduction. The 2-methoxyaniline fragment, in particular, is a known component of various pharmacologically active compounds, including kinase inhibitors.[7][8]

  • The Cyclobutanol Core: Unlike flexible alkyl chains, the cyclobutane ring provides conformational constraint.[6] This rigidity can enhance binding affinity to the target protein by reducing the entropic penalty of binding.[4] Furthermore, cyclobutane derivatives have been shown to improve metabolic stability and other pharmacokinetic properties in drug candidates.[4][5]

Based on these structural features, we propose that 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol functions as an ATP-competitive inhibitor of a protein kinase. For the purpose of this guide, we will use a hypothetical scenario where the compound, hereafter referred to as CBT-252 , is investigated as an inhibitor of a receptor tyrosine kinase (RTK) implicated in cancer, such as VEGFR2.

Proposed Signaling Pathway: Inhibition of VEGFR2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of the VEGFR2 signaling pathway is a clinically validated anti-cancer strategy.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGFR2->VEGFR2 ATP ATP PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates VEGF VEGF Ligand VEGF->VEGFR2 Binds & Dimerizes CBT252 CBT-252 (Hypothetical Inhibitor) CBT252->VEGFR2 Inhibits ADP ADP ATP:e->ADP:w AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: Proposed mechanism of CBT-252 in the VEGFR2 signaling cascade.

Experimental Characterization Workflow

A systematic approach is essential for validating a novel small molecule inhibitor.[9][10] The following workflow provides a logical progression from in vitro biochemical validation to cell-based efficacy and target engagement studies.

Experimental_Workflow A Step 1: In Vitro Biochemical Assay B Step 2: Cellular Pathway Inhibition Assay A->B Confirm cellular activity C Step 3: Cell Viability & Proliferation Assay B->C Assess functional outcome D Step 4: Cellular Target Engagement Assay C->D Verify direct target binding in cells E Validated Research Tool D->E Confidence in mechanism

Figure 2: A four-step workflow for the characterization of CBT-252.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of CBT-252 against the target kinase in a cell-free system.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates inhibition of the kinase.

Materials:

  • Recombinant human VEGFR2 kinase (e.g., from Promega, SignalChem).

  • Suitable kinase substrate (e.g., poly(Glu,Tyr) 4:1).

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • CBT-252 stock solution (e.g., 10 mM in DMSO).

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • White, opaque 384-well assay plates.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Compound Dilution: Prepare a serial dilution of CBT-252 in kinase buffer. For an 11-point curve, a 3-fold serial dilution starting from 100 µM is recommended. Include a DMSO-only control (no inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 1 µL of the diluted CBT-252 or control.

    • Add 2 µL of a solution containing the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 2 µL of ATP solution (concentration should be at or near the Km for the specific kinase lot).

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each CBT-252 concentration relative to the controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[1]

ParameterHypothetical Value
CBT-252 IC50 (VEGFR2) 45 nM
Positive Control IC50 10 nM (e.g., Sunitinib)
Z'-factor > 0.7
Table 1: Hypothetical data from the in vitro kinase inhibition assay.
Protocol 2: Cellular Pathway Inhibition (Western Blotting)

This protocol assesses whether CBT-252 can inhibit the phosphorylation of the target kinase and its downstream effectors in a cellular context.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs) endogenously express VEGFR2. Stimulation with VEGF induces receptor phosphorylation. Western blotting with phospho-specific antibodies is used to detect the levels of phosphorylated VEGFR2 (p-VEGFR2) and downstream proteins like AKT (p-AKT) after treatment with CBT-252.

Materials:

  • HUVECs.

  • Endothelial Cell Growth Medium.

  • Recombinant human VEGF.

  • CBT-252 stock solution (10 mM in DMSO).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Primary antibodies: anti-p-VEGFR2 (Tyr1175), anti-VEGFR2, anti-p-AKT (Ser473), anti-AKT, anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Cell Culture: Plate HUVECs and grow to ~80-90% confluency.

  • Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-16 hours.

  • Compound Treatment: Pretreat the cells with various concentrations of CBT-252 (e.g., 0, 10, 50, 200, 1000 nM) for 2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10 minutes. A non-stimulated control should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash and apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using a digital imager.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the phospho-protein levels to the total protein levels.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This protocol measures the effect of CBT-252 on the viability of cells that are dependent on the target kinase pathway.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

Materials:

  • HUVECs or another VEGF-dependent cell line.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).

  • White, opaque 96-well cell culture plates.

  • CBT-252 stock solution.

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of ~5,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of CBT-252 for 72 hours.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of compound concentration.

Cell LineHypothetical GI50
HUVEC (VEGF-dependent) 150 nM
A549 (VEGF-independent) > 10,000 nM
Table 2: Hypothetical cell viability data demonstrating selectivity.
Protocol 4: Cellular Target Engagement (CETSA®)

This protocol directly confirms that CBT-252 binds to its intended target, VEGFR2, within intact cells.[11]

Principle: The Cellular Thermal Shift Assay (CETSA®) is based on the principle that ligand binding stabilizes a target protein, resulting in an upward shift in its melting temperature (Tm).

Materials:

  • HUVECs.

  • CBT-252 stock solution.

  • PBS with protease inhibitors.

  • PCR tubes or plate.

  • Thermal cycler.

  • Equipment for Western blotting (as described in Protocol 2).

Procedure:

  • Compound Treatment: Treat intact HUVECs with CBT-252 (e.g., at 10x the cellular IC50) and a vehicle control (DMSO) for 1 hour.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Collect the supernatant (soluble protein fraction).

    • Analyze the amount of soluble VEGFR2 remaining at each temperature using Western blotting.

  • Data Analysis: Plot the percentage of soluble VEGFR2 against temperature for both the vehicle- and CBT-252-treated samples. The shift in the melting curve (ΔTm) indicates target engagement.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for validating 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol (CBT-252) as a novel kinase inhibitor. Positive results from this workflow—a potent in vitro IC50, inhibition of cellular signaling, selective anti-proliferative effects, and a confirmed thermal shift in a CETSA assay—would provide strong evidence for its proposed mechanism of action. Such validation would establish CBT-252 as a valuable research tool for studying the intricacies of kinase signaling and as a promising lead compound for further drug development efforts.

References

  • STAR Protocols. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed. [Link]

  • Zhang, et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Abbott, B., et al. (2014). Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Huang, D., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules. [Link]

  • Ivanov, I., et al. (2022). N-Substituted 5-(1 H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action. Journal of Medicinal Chemistry. [Link]

  • Kovalenko, A., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. [Link]

  • Lee, G., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, M., et al. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry–A European Journal. [Link]

  • Molecules. (n.d.). Special Issue : Discovery, Characterisation, and Development of Small Molecule Inhibitors. MDPI. [Link]

  • ResearchGate. (n.d.). (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

  • YouTube. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. [Link]

Sources

Application Note: High-Throughput Screening for Modulators of Kinase-X Using Cyclobutanol-MMP-1

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The identification of novel kinase inhibitors is therefore a cornerstone of modern drug discovery. This document provides a comprehensive guide to the high-throughput screening (HTS) of small molecules against a hypothetical target, "Kinase-X," using our novel compound, Cyclobutanol-MMP-1 (2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol), as a reference inhibitor.

The protocols detailed herein are designed to be robust, reproducible, and scalable, providing a framework for the primary identification, confirmation, and characterization of novel Kinase-X modulators. We will delve into the rationale behind assay design, quality control metrics, and data interpretation, ensuring a self-validating experimental system.

Principle of the Assay

The primary HTS assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This technology is well-suited for HTS due to its high sensitivity, low background, and resistance to interference from colored or fluorescent compounds. The assay measures the phosphorylation of a specific peptide substrate by Kinase-X. A europium (Eu) chelate-labeled anti-phospho-peptide antibody serves as the donor fluorophore, and a biotinylated peptide substrate bound to streptavidin-allophycocyanin (SA-APC) acts as the acceptor. When the substrate is phosphorylated by Kinase-X, the antibody binds, bringing the Eu donor and APC acceptor into close proximity, resulting in a FRET signal.

Experimental Workflows and Protocols

Primary High-Throughput Screen

The objective of the primary screen is to rapidly identify "hits" from a large compound library that inhibit Kinase-X activity. This is typically performed at a single compound concentration.

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plating Compound Library Plating (10 µM final concentration) Dispense_Compound Dispense Compounds into 384-well plates Compound_Plating->Dispense_Compound Reagent_Prep Reagent Preparation (Kinase-X, Substrate, ATP) Add_Kinase Add Kinase-X Enzyme Reagent_Prep->Add_Kinase Incubate_1 Incubation 1 (15 min, RT) Add_Kinase->Incubate_1 Add_Substrate_ATP Add Substrate/ATP Mix (Initiate Reaction) Incubate_1->Add_Substrate_ATP Incubate_2 Incubation 2 (60 min, RT) Add_Substrate_ATP->Incubate_2 Add_Detection Add TR-FRET Detection Reagents Incubate_2->Add_Detection Incubate_3 Incubation 3 (60 min, RT, dark) Add_Detection->Incubate_3 Read_Plate Read Plate on TR-FRET Reader Incubate_3->Read_Plate Data_Analysis Data Analysis (Z'-factor, % Inhibition) Read_Plate->Data_Analysis Hit_Selection Hit Selection (>50% Inhibition) Data_Analysis->Hit_Selection cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial_Dilution Serial Dilution of Hit Compounds (10-point, 1:3 dilution) Dispense_Compounds Dispense Diluted Compounds Serial_Dilution->Dispense_Compounds Run_Assay Execute TR-FRET Assay (Same as Primary Screen) Dispense_Compounds->Run_Assay Plot_Data Plot % Inhibition vs. [Compound] Run_Assay->Plot_Data Curve_Fit Fit to 4-Parameter Logistic Model Plot_Data->Curve_Fit Calculate_IC50 Determine IC50 Value Curve_Fit->Calculate_IC50

Caption: Workflow for dose-response analysis and IC50 determination.

  • Serial Dilution: Prepare a 10-point, 1:3 serial dilution series for each hit compound, starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Follow the same TR-FRET assay protocol as the primary screen, using the serially diluted compounds.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

The reference compound, Cyclobutanol-MMP-1, was tested in the dose-response assay to establish a baseline for inhibitor potency.

CompoundIC50 (nM)Hill Slope
Cyclobutanol-MMP-1 75.21.10.99
Staurosporine (Control) 5.81.00.99
Orthogonal Assay: Validating Hits with a Different Method

To eliminate artifacts from the primary assay format (e.g., TR-FRET interference), confirmed hits should be tested in an orthogonal assay that uses a different detection technology. A luminescence-based assay that measures ATP consumption is a common choice.

This assay quantifies the amount of ATP remaining after the kinase reaction. A luciferase enzyme uses the remaining ATP to produce light, so a lower luminescence signal indicates higher kinase activity (more ATP consumed).

cluster_assay Kinase Reaction cluster_readout Luminescence Readout cluster_analysis Data Analysis Dispense_Compounds Dispense Dose-Response Compounds Add_Kinase Add Kinase-X Dispense_Compounds->Add_Kinase Incubate_1 Incubation 1 (15 min) Add_Kinase->Incubate_1 Add_Substrate_ATP Initiate Reaction Incubate_1->Add_Substrate_ATP Incubate_2 Incubation 2 (60 min) Add_Substrate_ATP->Incubate_2 Add_Detection Add ATP Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubation 3 (10 min) Add_Detection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence Calculate_IC50 Calculate IC50 Read_Luminescence->Calculate_IC50

Caption: Workflow for the orthogonal luminescence-based assay.

Conclusion

The methodologies presented in this application note provide a robust framework for the high-throughput screening and identification of novel inhibitors against Kinase-X, using Cyclobutanol-MMP-1 as a reference compound. By employing a multi-step process involving a primary screen, dose-response confirmation, and an orthogonal assay, researchers can confidently identify and prioritize true hits for further drug development efforts. The emphasis on rigorous quality control and a logical progression of experiments ensures the generation of reliable and actionable data.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

  • Sittampalam, G. S., et al. (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. [Link]

  • Yasgar, A., et al. (2011). Compound Management for Quantitative High-Throughput Screening. Assay Guidance Manual. [Link]

Technical Application Note: Formulation & Profiling of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Analysis

This guide details the physicochemical profiling, handling, and vehicle formulation of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol (herein referred to as Compound A ). Based on its chemical structure—an


-alkylated aniline derivative fused with a strained cyclobutanol ring—this molecule presents specific challenges regarding lipophilicity and acid-sensitivity.
Structural Dissection & Predicted Properties

To formulate effectively, we must first understand the molecule's behavior in solution.

  • Core Structure:

    
    -alkyl aniline (Weak base, pKa ~4.5–5.5).
    
  • Lipophilicity: The presence of the 2-methoxy-5-methylphenyl ring and the cyclobutane scaffold suggests a moderate-to-high LogP (Estimated 2.5–3.2).

  • Solubility Profile: Likely poor aqueous solubility at neutral pH (7.4). Solubility will increase significantly at pH < 3 due to protonation of the aniline nitrogen.

  • Stability Warning: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While kinetically stable, it may be susceptible to ring expansion or cleavage under strong acidic conditions or high thermal stress [1].

PropertyPredicted ValueFormulation Implication
Molecular Formula

MW ≈ 207.27 g/mol
pKa (Base) ~4.8 (Aniline-like)Neutral at physiological pH; requires surfactants or co-solvents.
LogP ~2.8Lipophilic; readily crosses membranes but requires organic vehicles.
H-Bond Donors 2 (NH, OH)Potential for crystal lattice stability (high melting point).

Decision Logic: Vehicle Selection

The following decision tree outlines the logical flow for selecting the appropriate vehicle based on the intended application (In Vitro vs. In Vivo).

FormulationLogic Start Start: Compound A CheckApp Application? Start->CheckApp InVitro In Vitro (Cell Culture) CheckApp->InVitro InVivo In Vivo (Animal) CheckApp->InVivo DMSO 100% DMSO Stock (20-50 mM) InVitro->DMSO Route Route? InVivo->Route Dilution Dilute into Media (Final DMSO < 0.5%) DMSO->Dilution IV IV (Intravenous) Route->IV PO PO (Oral) Route->PO Route->PO CoSolvent Co-Solvent System: 5% DMSO / 40% PEG400 / 55% Water IV->CoSolvent Suspension Suspension: 1% Methylcellulose / 0.1% Tween 80 PO->Suspension Lipid Lipid Formulation: Corn Oil or Labrasol PO->Lipid

Figure 1: Decision matrix for vehicle selection based on experimental requirements.

Detailed Protocols

Stock Solution Preparation (Standard)

Objective: Create a stable, high-concentration stock for dilution. Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (Grade ≥99.9%).

  • Weighing: Weigh approximately 10 mg of Compound A into a glass vial.

    • Note: Avoid using plastic weigh boats if the compound is sticky/oily; weigh directly into the tared glass vial.

  • Calculation: Calculate volume for 50 mM concentration.

    • Example: For 10.4 mg:

      
      .
      
  • Dissolution: Add the calculated volume of DMSO. Vortex for 30 seconds.

    • Observation: If dissolution is slow, sonicate at 37°C for 5 minutes. The solution should be clear and colorless/light yellow.

  • Storage: Aliquot into amber glass vials to prevent freeze-thaw cycles. Store at -20°C.

In Vivo Formulation: Co-Solvent System (IV/IP)

Objective: Solubilize the lipophilic aniline for systemic administration without precipitation. Target Concentration: 1–5 mg/mL.

Reagents:

  • Polyethylene Glycol 400 (PEG400)

  • Sterile Water for Injection (WFI) or Saline (0.9% NaCl)

  • DMSO (Molecular Biology Grade)

Protocol:

  • Step A: Dissolve Compound A in DMSO (5% of final volume).

  • Step B: Add PEG400 (40% of final volume) to the DMSO solution and vortex thoroughly.

    • Critical: The mixture may warm slightly (exothermic).[1] Allow to cool.

  • Step C: Slowly add Sterile Water (55% of final volume) while vortexing.

    • Visual Check: Watch for "clouding" (precipitation). If clouding occurs, the compound concentration is too high for this vehicle. Reduce concentration or increase PEG400 ratio to 60%.

  • Filtration: Filter through a 0.22

    
     PTFE or PES syringe filter immediately before dosing.
    
In Vivo Formulation: Oral Suspension (PO)

Objective: Create a homogenous suspension for oral gavage. Target Concentration: 10–50 mg/mL.

Reagents:

  • Methylcellulose (400 cP)

  • Tween 80 (Polysorbate 80)

Vehicle Preparation (Vehicle A):

  • 0.5% (w/v) Methylcellulose + 0.2% (w/v) Tween 80 in water.

Protocol:

  • Weigh the required amount of Compound A micronized powder.

  • Add Tween 80 (neat) directly to the powder to wet it. Spatulate or vortex to form a paste.

  • Slowly add the 0.5% Methylcellulose solution in small increments (geometric dilution) while mixing to prevent clumping.

  • Sonicate the final suspension for 10–15 minutes to ensure uniform particle size distribution.

  • Stir continuously during the dosing procedure to ensure dose uniformity.

Analytical Quality Control (HPLC)

To ensure the compound has not degraded (especially ring-opening of the cyclobutanol), use the following method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic ring) and 280 nm
Retention Time Predicted ~5.5 - 6.5 min (Mid-elution due to moderate lipophilicity)

Mechanistic Grounding & Safety

Cyclobutane Ring Strain

The cyclobutane moiety introduces significant ring strain. While generally stable at neutral pH, researchers must avoid strong mineral acids (e.g., HCl > 1M) or radical initiators during formulation, as these can trigger ring-opening reactions leading to linear alkyl chains or rearrangement products [2].

Solubility Enhancement via Cosolvents

For lipophilic amines like Compound A, the use of PEG400 acts as a cosolvent that disrupts the water lattice, accommodating the hydrophobic phenyl ring. The inclusion of Tween 80 (surfactant) reduces the interfacial tension, preventing rapid crystal growth upon contact with physiological fluids [3].

Biological Context

The structural motif (Aniline-Cyclobutanol) resembles pharmacophores found in certain TRP channel modulators and kinase inhibitors. The formulation strategies here mimic those used for highly lipophilic, weak bases (BCS Class II compounds) [4].

References

  • Namyslo, J. C., & Kaufmann, D. E. (2003). Chem. Rev., 103(4), 1485–1538. "The Application of Cyclobutane Derivatives in Organic Synthesis." Link

  • Wong, A., & Toth, I. (2002). J. Control. Release, 81(1-2), 75-82.[2] "Lipid, sugar and liposaccharide based delivery systems."[2] (General principles for lipophilic amine formulation). Link

  • Savjani, K. T., et al. (2012). ISRN Pharm., 2012, 195727. "Drug Solubility: Importance and Enhancement Techniques." Link

  • FDA Guidance for Industry. (2021). "Bioavailability Studies." (Reference for vehicle selection standards). Link

Disclaimer: This application note is for research purposes only. "Compound A" is treated as a New Chemical Entity (NCE). Always review the specific Safety Data Sheet (SDS) for the exact batch before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: CHEM-OPT-882 | Level: Tier 3 (Process Development)

Executive Summary & Reaction Mechanics

User Query: How do I optimize the reaction conditions for the synthesis of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol?

Technical Analysis: The target molecule is a trans-1,2-amino alcohol constructed on a strained cyclobutane scaffold. The most atom-economic and stereoselective route is the aminolysis of cyclobutene oxide (1,2-epoxycyclobutane) with 2-methoxy-5-methylaniline (also known as p-cresidine).

This reaction presents a specific "push-pull" conflict:

  • The Electrophile (Cyclobutene Oxide): Possesses high ring strain (

    
    26-27 kcal/mol). While reactive, it is prone to acid-catalyzed rearrangement into cyclobutanone or polymerization, rather than the desired nucleophilic ring opening.
    
  • The Nucleophile (2-Methoxy-5-methylaniline): While electron-rich (due to +I/+M effects of methyl and methoxy groups), the ortho-methoxy group introduces steric hindrance, retarding the SN2 attack trajectory.

Strategic Solution: To optimize this, you must move away from purely thermal conditions (which degrade the epoxide) and utilize Lewis Acid Catalysis to activate the epoxide oxygen without triggering rearrangement.

Reaction Pathway Visualization

ReactionPathway Start Reagents: Cyclobutene Oxide + 2-Methoxy-5-methylaniline Activation Lewis Acid (LA) Coordination Start->Activation Mix TS Transition State: Activated Epoxide + Nucleophilic Attack Activation->TS Heat/Time SideProduct Side Pathway: Cyclobutanone (Rearrangement) Activation->SideProduct High Temp or Strong Acid Product Target: 2-[(2-Methoxy-5-methylphenyl) amino]cyclobutan-1-ol TS->Product anti-opening

Figure 1: Mechanistic pathway highlighting the divergence between productive ring opening and non-productive rearrangement.

Standard Operating Procedure (SOP)

This protocol utilizes Lithium Perchlorate (LiClO₄) or Bismuth Triflate (Bi(OTf)₃) as a catalyst. These mild Lewis acids are superior to Brønsted acids for sensitive strained rings.

Materials & Stoichiometry
ComponentRoleEquiv.Notes
2-Methoxy-5-methylaniline Nucleophile1.0Limiting reagent. Toxic/Carcinogenic (Handle with care).
Cyclobutene Oxide Electrophile1.2Slight excess to account for volatility and rearrangement.
Bi(OTf)₃ Catalyst0.055 mol% loading is usually sufficient.
Acetonitrile (MeCN) Solvent-[0.5 M]. Polar aprotic promotes charge separation in TS.
Step-by-Step Protocol
  • Catalyst Activation: In a flame-dried reaction vial, dissolve 2-methoxy-5-methylaniline (1.0 equiv) in anhydrous MeCN (0.5 M concentration). Add Bi(OTf)₃ (5 mol%). Stir at Room Temperature (RT) for 10 minutes to ensure homogeneity.

  • Epoxide Addition: Cool the mixture to 0°C. Add cyclobutene oxide (1.2 equiv) dropwise. Rationale: Controlling the exotherm prevents immediate ring rearrangement.

  • Reaction Phase: Allow the reaction to warm to RT. Monitor via TLC/LC-MS.

    • Typical Time: 4–12 hours.

    • If sluggish: Heat to 40°C. Do not exceed 60°C as cyclobutene oxide stability drops rapidly.

  • Quench: Dilute with EtOAc and wash with saturated NaHCO₃ (to neutralize triflic acid traces) followed by brine.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Hexane/EtOAc gradient. The amino alcohol is polar; expect elution at 30–50% EtOAc.

Troubleshooting Guide (FAQ)

Issue 1: Low Conversion / Starting Material Remains

Diagnosis: The ortho-methoxy group on the aniline is sterically hindering the attack on the epoxide. Corrective Action:

  • Increase Catalyst Loading: Bump Bi(OTf)₃ to 10-15 mol%.

  • Switch Catalyst: Switch to LiClO₄ (5.0 M in diethyl ether) . This "solvent-salt" system acts as a powerful electrophilic medium that stabilizes the transition state through high ionic strength, often forcing difficult aminolysis reactions to completion.

  • Concentration: Increase reaction concentration to 1.0 M or run neat (solvent-free) if the aniline is liquid or melts easily.

Issue 2: Formation of Cyclobutanone (Rearrangement)

Diagnosis: The Lewis acid is too strong, or the temperature is too high, causing the "Meinwald rearrangement" equivalent in the cyclobutene system before the amine can attack. Corrective Action:

  • Lower Temperature: Run the reaction at 0°C or RT; avoid heating.

  • Change Catalyst: Switch to a milder solid-support catalyst like Alumina (neutral) or Zinc Triflate (Zn(OTf)₂) .

  • Slow Addition: Add the catalyst last to a mixture of amine and epoxide to ensure the nucleophile is immediately available upon activation.

Issue 3: Product is an Oil/Gum and difficult to crystallize

Diagnosis: Amino alcohols often form hydrogen-bonded networks that resist crystallization. Corrective Action:

  • Salt Formation: Convert the product to its HCl or oxalate salt. Dissolve the crude oil in Et₂O and add 1M HCl in Et₂O dropwise. The hydrochloride salt of the amino alcohol should precipitate as a stable solid.

Optimization Logic Tree

Use this decision matrix to guide your optimization experiments.

OptimizationTree Start Start Optimization CheckLCMS Check LC-MS (4 hours) Start->CheckLCMS NoRxn < 10% Conv. (SM recovered) CheckLCMS->NoRxn Messy Complex Mixture (Rearrangement) CheckLCMS->Messy Clean > 80% Conv. Clean Profile CheckLCMS->Clean Action_Heat Increase Temp to 50°C OR Switch to LiClO4/Et2O NoRxn->Action_Heat Steric hindrance Action_Mild Switch to Zn(OTf)2 Reduce Temp to 0°C Messy->Action_Mild Acid sensitivity Action_Scale Proceed to Workup/Scale-up Clean->Action_Scale

Figure 2: Decision matrix for optimizing reaction parameters based on intermediate LC-MS data.

Safety & Handling (Critical)

  • 2-Methoxy-5-methylaniline (p-Cresidine): This compound is classified as a Group 2B Carcinogen (possibly carcinogenic to humans). It is anticipated to be a human carcinogen based on sufficient evidence in experimental animals.

    • Protocol: All weighing and handling must occur inside a certified fume hood. Double-gloving (Nitrile) is mandatory.

    • Waste: Segregate all solid and liquid waste as "Cytotoxic/Carcinogenic."

  • Cyclobutene Oxide: Highly volatile and flammable. Store in a refrigerator.

References

  • Metal Triflate Catalysis: Chakraborti, A. K., & Kondaskar, A. (2003). ZrO(OTf)2-catalyzed highly efficient, chemoselective, and stereoselective ring opening of epoxides with anilines under solvent-free conditions. Tetrahedron Letters, 44(45), 8315-8319.

  • LiClO4 Mediated Opening: Chini, M., Crotti, P., & Macchia, F. (1990). Lithium perchlorate-promoted aminolysis of epoxides: a mild and effective method for the synthesis of .beta.-amino alcohols. The Journal of Organic Chemistry, 55(13), 4265-4271.

  • Cyclobutene Chemistry: Bartetzko, R., & Gleiter, R. (1980). The strain energy of cyclobutene.[1] Angewandte Chemie International Edition, 19(6), 484-485. (Context for ring strain/reactivity).

Sources

Technical Support Center: Synthesis of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol. This valuable intermediate, often utilized in the development of advanced pharmaceutical agents, is typically synthesized via a reductive amination pathway. This process, while conceptually straightforward, involves a delicate interplay of reaction conditions where minor deviations can lead to significant side reactions, impacting yield, purity, and scalability.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during this synthesis. Our approach is built on explaining the causal chemical mechanisms behind each issue, empowering you to not just solve current problems but also to anticipate and prevent future setbacks.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol?

The most prevalent and industrially scalable method is the direct reductive amination between 2-methoxy-5-methylaniline and 2-hydroxycyclobutan-1-one. The reaction proceeds in two key stages: (1) the initial formation of a Schiff base (imine) or enamine intermediate, followed by (2) in-situ reduction to the target secondary amine. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred as it is mild, tolerant of slightly acidic conditions that favor imine formation, and selective.

Q2: What are the most critical reaction parameters to control during this synthesis?

There are three paramount parameters:

  • pH: The formation of the iminium ion intermediate is the rate-limiting step and is highly pH-dependent. An optimal pH range of 4-6 is typically required. If the medium is too acidic, the aniline starting material becomes protonated and non-nucleophilic. If it's too basic, the carbonyl group of the cyclobutanone derivative is not sufficiently activated for nucleophilic attack. Acetic acid is a common and effective catalyst for maintaining this pH range.

  • Stoichiometry and Order of Addition: Using a slight excess of the aniline (e.g., 1.1 to 1.2 equivalents) can drive the reaction to completion. However, a large excess can lead to purification challenges. For sensitive substrates, slow addition of the reducing agent is recommended to keep the concentration of the reactive iminium ion low, thereby minimizing side reactions.

  • Temperature: Most reductive aminations are run at ambient temperature (20-25 °C). Exothermic reactions can occur upon addition of the reducing agent, and uncontrolled temperature increases can promote the formation of undesired byproducts. Maintaining a stable temperature is crucial for reproducibility.

Q3: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods.

  • TLC: Use a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes) to clearly separate the aniline starting material, the product, and key impurities. The aniline and the product amine can be visualized using a potassium permanganate stain or UV light.

  • LC-MS: This is the definitive method. It allows for the precise quantification of starting materials and products, and crucially, the identification of byproduct masses, which is essential for effective troubleshooting.

Troubleshooting Guide: Side Reactions & Purity Issues

This section addresses specific experimental problems. Each entry details the likely cause, explains the underlying chemistry, and provides a validated solution.

Problem 1: Low Isolated Yield Despite Full Consumption of Starting Aniline

Symptom: Your reaction monitoring (TLC/LC-MS) shows that the 2-methoxy-5-methylaniline has been consumed, but the final isolated yield of the target compound is significantly lower than expected. You may also observe a complex mixture of new spots on your TLC plate.

Possible Cause: Formation of Dimeric Byproducts

The primary culprit is often the formation of a dimeric tertiary amine. This occurs when the desired product, the secondary amine, acts as a nucleophile itself. It can react with another molecule of the iminium ion intermediate, leading to a stable, high-molecular-weight byproduct that is often difficult to separate from the main product.

Mechanism of Dimer Formation:

  • Step 1: Desired Product (Secondary Amine) + Iminium Ion Intermediate → Dimeric Adduct (Tertiary Amine)

Solutions & Mitigation Strategies:

  • Control Stoichiometry: Ensure you are not using a large excess of the cyclobutanone starting material. A 1:1 or slight excess of the aniline is optimal.

  • High Dilution: Running the reaction at a lower concentration (e.g., 0.1 M) can significantly disfavor the bimolecular side reaction that leads to the dimer.

  • Slow Addition of Reducing Agent: Add the reducing agent (e.g., STAB) portion-wise or as a solution via syringe pump over 1-2 hours. This keeps the steady-state concentration of the reactive iminium ion low, favoring its reduction over its reaction with the product amine.

Experimental Workflow for Minimizing Dimer Formation

cluster_prep Preparation cluster_reaction Controlled Reaction cluster_workup Workup & Analysis A Combine Aniline & Ketone in Solvent (e.g., DCE) B Add Acetic Acid (Catalyst) to achieve pH 4-6 A->B D Add STAB Solution Slowly (e.g., via syringe pump over 1-2h) to the main reaction flask B->D C Prepare STAB Solution in separate flask C->D E Maintain Temperature at 20-25°C F Quench Reaction (e.g., with aq. NaHCO3) E->F G Extract & Purify (e.g., Column Chromatography) F->G H Analyze Purity (LC-MS, NMR) G->H

Caption: Controlled addition workflow to minimize side reactions.

Problem 2: Persistent Impurity with a Similar Polarity to the Product

Symptom: Column chromatography fails to completely separate a stubborn impurity that co-elutes with your product. LC-MS analysis shows a mass corresponding to M+14 or M-16 relative to the product.

Possible Cause A: Reductive Methylation of the Aniline Nitrogen

If methanol is used as a solvent, or if formaldehyde is present as an impurity in your reagents, it can react with the product (a secondary amine) to form a tertiary amine via the Eschweiler-Clarke reaction or a similar pathway. This adds a methyl group (+14 Da).

Possible Cause B: Demethylation of the Methoxy Group

With certain reducing agents or acidic conditions that are too harsh, the methoxy group on the aromatic ring can be cleaved to a hydroxyl group, resulting in an impurity with a mass of M-14 (loss of CH₂) or M-16 (O vs CH4). While less common with STAB, it can occur with stronger agents like sodium cyanoborohydride in the presence of certain additives.

Solutions & Mitigation Strategies:

  • Solvent Purity: Ensure your solvents are high purity and free from formaldehyde or formic acid impurities. Avoid using methanol as the primary reaction solvent if this side reaction is observed; dichloromethane (DCM) or dichloroethane (DCE) are excellent alternatives.

  • Reagent Choice: Stick to mild and selective reducing agents like STAB. Avoid overly acidic conditions or prolonged reaction times at elevated temperatures.

  • Purification Strategy: If the demethylated impurity forms, its phenolic nature allows for separation via an acid-base extraction. During workup, washing the organic layer with a dilute, weak base (like 1% aqueous NaOH) can selectively remove the phenolic impurity into the aqueous layer.

Problem 3: Reaction Stalls or Fails to Initiate

Symptom: After several hours, TLC or LC-MS analysis shows a significant amount of both starting materials remaining, with little to no product formation.

Possible Cause: Inactive Reducing Agent or Incorrect pH

This is one of the most common issues and typically points to a process error rather than a competing side reaction.

  • Inactive STAB: Sodium triacetoxyborohydride is moisture-sensitive. If it has been improperly stored or handled in a humid environment, it will hydrolyze and lose its reducing power.

  • Incorrect pH: As mentioned in the FAQs, if the pH is too low (<4), the aniline is protonated and non-nucleophilic. If the pH is too high (>7), imine formation is extremely slow. The absence of the catalytic acid (like acetic acid) is a frequent cause of reaction failure.

Solutions & Mitigation Strategies:

  • Verify Reagent Quality: Use a fresh bottle of STAB or one that has been stored under inert gas in a desiccator. It should be a free-flowing white powder.

  • Ensure Proper pH: Always add the catalytic acid (typically 1-2 equivalents of acetic acid) to the mixture of the aniline and ketone before adding the reducing agent. You can test the pH of a small aqueous aliquot to ensure it is in the 4-6 range.

  • Order of Addition: The correct order is crucial: (1) Dissolve aniline and ketone in the solvent, (2) Add catalytic acid, (3) Stir for 15-30 minutes to allow for pre-equilibration to the imine/enamine, and (4) Add the STAB.

Logical Flowchart for a Stalled Reaction

Start Reaction Stalled: High Levels of Starting Material Check_pH Was catalytic acid (e.g., AcOH) added before the reducing agent? Start->Check_pH Check_Reagent Is the STAB reagent old or improperly stored? Check_pH->Check_Reagent Yes Sol_Add_Acid Solution: Add 1-2 eq. of Acetic Acid and monitor for progress. Check_pH->Sol_Add_Acid No Sol_New_Reagent Solution: Repeat reaction with a fresh bottle of STAB. Check_Reagent->Sol_New_Reagent Yes Sol_Consult Issue Persists: Consider alternative reducing agents or reaction conditions. Check_Reagent->Sol_Consult No

Caption: Troubleshooting logic for stalled reductive aminations.

Data Summary: Common Impurities

Impurity Name/StructureProbable CauseM+H vs. ProductRecommended Analytical Method
Dimeric Tertiary AmineReaction of product with iminium ion(Product Mass x 2) - Mass of Aniline + 1LC-MS, NMR
N-Methylated ProductReaction with formaldehyde/formic acid impurity+14 DaLC-MS, ¹H NMR (new N-Me signal)
O-Demethylated ProductCleavage of aryl methoxy group-14 DaLC-MS
Unreacted AnilineIncomplete reactionN/A (Starting Material)TLC, LC-MS

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Červený, L. (1987).

2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol .

As a Senior Application Scientist, I understand that working with N-aryl-aminocyclobutanols presents a unique duality: you are balancing the high ring strain of the cyclobutane moiety (~26.4 kcal/mol) against the oxidative susceptibility of the electron-rich aniline system. This guide is structured to help you diagnose, understand, and mitigate these specific instability pathways.

Part 1: The Diagnostic Hub

Identify your issue based on observable symptoms in your analytical data.

SymptomProbable CauseThe MechanismImmediate Action
Yellow/Brown Discoloration Oxidative StressFormation of imino-quinoid species or aniline radical coupling.Sparge buffers with Argon; add EDTA to mobile phase.
New Peak (RRT ~0.4-0.6) Acid InstabilityRing Expansion to cyclopentanone derivatives or Ring Opening .Check aqueous pH; ensure pH > 5.5 during workup.
Loss of Potency (Neutral pH) Oxidative N-DealkylationCleavage of the C-N bond yielding 2-methoxy-5-methylaniline .Store under N₂ at -20°C; protect from light.
Mass Shift (+16 Da) N-OxidationFormation of the N-oxide (hydroxylaminyl intermediate).Avoid peroxides in solvents (test THF/Ethers).

Part 2: Mechanistic Deep Dive

Why is this happening? The causality behind the chemistry.

The "Spring-Loaded" Ring: Acid-Catalyzed Rearrangement

The cyclobutanol moiety is the structural weak point in acidic media. Unlike cyclohexanols, cyclobutanols do not simply dehydrate to alkenes; they rearrange to relieve ring strain.

  • The Trigger: Protonation of the hydroxyl group (-OH) followed by the loss of water.

  • The Cascade: This generates a secondary cyclobutyl carbocation. To relieve the ~26 kcal/mol strain, a 1,2-alkyl shift occurs, typically expanding the ring to a cyclopentanone derivative or opening the ring entirely to form an acyclic ketone.

  • Reference: Lee-Ruff, E. et al. (1987) detailed similar acid-catalyzed rearrangements in aryl-cyclobutanols [1].[1]

The Electron-Rich Trap: Oxidative N-Dealkylation

The 2-methoxy-5-methylphenyl group is highly electron-donating, making the secondary amine nitrogen more basic and prone to Single Electron Transfer (SET) oxidation.

  • The Trigger: Exposure to atmospheric oxygen, light, or trace metal ions (Fe³⁺, Cu²⁺).

  • The Cascade:

    • Formation of an aminium radical cation.

    • Abstraction of an

      
      -proton from the cyclobutane ring.
      
    • Formation of an unstable imine (Schiff base).

    • Hydrolysis of the imine releases 2-methoxy-5-methylaniline and 2-hydroxycyclobutanone (which rapidly degrades).

  • Reference: Lirk, G. et al. and standard metabolic pathways for secondary amines describe this

    
    -carbon hydroxylation/cleavage mechanism [2][3].
    

Part 3: Visualizing the Pathways

The following diagram maps the degradation logic. Use this to interpret your LC-MS fragments.

DegradationMap Parent Parent Molecule (MW: ~207 Da) Carbocation Cyclobutyl Cation (Transient) Parent->Carbocation Acid (H+) -H2O Radical Aminium Radical (Light/O2) Parent->Radical Oxidation (hv / Metal ions) RingExp Ring Expansion Product (Cyclopentanone deriv.) (Isomeric Mass) Carbocation->RingExp 1,2-Alkyl Shift (Strain Relief) Imine Imine Intermediate (Unstable) Radical->Imine -H• / -e- Aniline 2-Methoxy-5-methylaniline (Primary Amine) Imine->Aniline Hydrolysis (+H2O) Ketone Cyclobutanone Species (Degrades further) Imine->Ketone Hydrolysis

Figure 1: Primary degradation pathways.[1] The left branch (Red) represents acid-catalyzed rearrangement driven by ring strain. The right branch (Yellow) represents oxidative dealkylation driven by the electron-rich amine.

Part 4: Experimental Protocols

Protocol A: Differentiating Oxidation vs. Acid Hydrolysis

Use this protocol if you observe degradation but cannot identify the cause.

  • Prepare Stock: Dissolve 1 mg/mL of the compound in Acetonitrile.

  • Stress Condition 1 (Acid): Dilute to 0.1 mg/mL in 0.1N HCl. Incubate at 40°C for 4 hours .

  • Stress Condition 2 (Oxidative): Dilute to 0.1 mg/mL in 0.3% H₂O₂ (neutral pH). Incubate at RT for 2 hours .

  • Analysis: Inject both samples on LC-MS.

    • Result A: If Acid sample shows major peak with same MW (isomer) or -18 Da (dehydration), the issue is Ring Strain .

    • Result B: If Peroxide sample shows a peak at MW ~137 Da (Aniline fragment), the issue is Oxidative Dealkylation .

Protocol B: Stabilizing the Workup

Implement these steps immediately if degradation is observed during purification.

  • Solvent Choice: Avoid ethers (THF, Diethyl ether) unless freshly distilled or tested for peroxides. Use MeOH or ACN .

  • pH Control: Maintain pH 6.0–8.0. If using TFA in HPLC mobile phase, switch to Formic Acid (weaker acid) or Ammonium Acetate (buffer).

  • Radical Scavenging: Add 0.05% BHT (Butylated hydroxytoluene) to the extraction solvent if the "Yellowing" symptom appears.

Part 5: Troubleshooting Decision Tree

Troubleshooting Start Start: Degradation Observed CheckColor Is solution yellow/brown? Start->CheckColor Oxidation Suspect: Oxidation CheckColor->Oxidation Yes CheckpH Check pH CheckColor->CheckpH No CheckLight Is sample light protected? Oxidation->CheckLight ActionLight Action: Use Amber Vials CheckLight->ActionLight No CheckMetals Check Solvents for Peroxides/Metals CheckLight->CheckMetals Yes ActionAdd Action: Add EDTA/BHT CheckMetals->ActionAdd Acidic pH < 5? CheckpH->Acidic SuspectRearrange Suspect: Ring Rearrangement Acidic->SuspectRearrange Yes ActionBuffer Action: Switch to NH4OAc Buffer SuspectRearrange->ActionBuffer

Figure 2: Step-by-step logic for isolating the degradation source.

References

  • Lee-Ruff, E., & Ablenas, F. J. (1987). Acid-catalyzed rearrangement of cyclobutanols. Canadian Journal of Chemistry, 65(7), 1663–1667.[1]

  • Lirk, G. et al. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols. The Journal of Physical Chemistry A, 119(11).

  • U.S. EPA. (2012). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation. Journal of Environmental Sciences.

  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

Sources

Validation & Comparative

Comparative Analysis of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol: A Guide to Evaluating a Novel Bioactive Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Chemical Entity

In the landscape of medicinal chemistry, the quest for novel scaffolds that can confer improved pharmacological properties is relentless. The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable structural motif in drug design.[1] Its rigid, puckered conformation can offer advantages in potency, selectivity, and pharmacokinetic profiles by locking molecules into their most active forms and improving metabolic stability.[2][3] When combined with other pharmacologically active moieties, the cyclobutane scaffold holds significant promise for creating new therapeutic agents.

This guide focuses on a novel, and to our knowledge, uncharacterized compound: 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol . This molecule presents an intriguing combination of two key structural features:

  • A 2-aminocyclobutan-1-ol backbone : A rigid, three-dimensional scaffold that is underrepresented in current drug libraries.[3]

  • An N-aryl substituent derived from a guaiacol (2-methoxyphenol) derivative : Phenolic compounds, particularly guaiacol derivatives, are well-documented for their antioxidant and anti-inflammatory properties.[4][5][6][7]

Given the absence of published data on this specific molecule, this guide serves a dual purpose. First, it establishes a scientifically grounded hypothesis for its potential biological activities based on a structure-activity relationship (SAR) analysis of its constituent parts. Second, it provides a comprehensive, head-to-head experimental framework for validating this hypothesis by comparing its performance against carefully selected reference compounds. This document is intended for researchers in drug discovery and pharmacology, providing the rationale and detailed protocols necessary to undertake a thorough investigation of this promising new chemical entity.

Proposed Synthesis and Characterization

The synthesis of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol is not documented in the current literature. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of N-aryl amines and aminocyclobutanol derivatives.[8][9][10] A reductive amination pathway is a logical approach.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step, one-pot reaction starting from commercially available cyclobutanone and 2-methoxy-5-methylaniline.

dot

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis
  • Imine Formation: To a solution of 2-methoxy-5-methylaniline (1.0 eq) in methanol, add cyclobutanone (1.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel to yield the target compound, 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol.

  • Characterization: The final product must be characterized by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Hypothesized Biological Activity and Comparator Selection

The hybrid structure of the target compound suggests a multifactorial biological profile. We hypothesize three primary activities for investigation:

  • Antioxidant Activity: Conferred by the 2-methoxyphenol moiety, which can donate a hydrogen atom to scavenge free radicals.[6]

  • Anti-inflammatory Activity: Many phenolic compounds inhibit key inflammatory mediators like cyclooxygenase-2 (COX-2).[5][7]

  • Cytotoxic Activity: The introduction of a rigid cyclobutane scaffold can enhance binding to biological targets, a strategy used in developing anticancer agents.[1]

To objectively evaluate these potential activities, a carefully selected panel of comparator compounds is essential.

Comparator Compounds
CompoundRoleRationale
Target Compound Test Article2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol
Comparator A: Guaiacol Aromatic Moiety Control(2-Methoxyphenol) Isolates the activity of the N-aryl portion. It is known to possess antioxidant and anti-inflammatory properties.[7]
Comparator B: 2-Aminocyclobutanol Scaffold ControlIsolates the activity contribution of the aminocyclobutanol backbone.
Comparator C: Ascorbic Acid Positive Control (Antioxidant)A well-established standard for antioxidant assays.
Comparator D: Celecoxib Positive Control (Anti-inflammatory)A selective COX-2 inhibitor used as a standard in anti-inflammatory assays.[11]
Comparator E: Doxorubicin Positive Control (Cytotoxicity)A standard chemotherapeutic agent for in vitro cytotoxicity assays.

Comparative Biological Evaluation: A Framework

This section outlines the experimental workflow for a head-to-head comparison of the target compound and the selected comparators.

dot

Caption: Overall workflow for the comparative biological evaluation.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and scientific rigor.

In Vitro Antioxidant Activity Assays

The antioxidant capacity will be evaluated using two common radical scavenging assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[4][12]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of the target compound, comparators A, B, and C (Ascorbic Acid) in methanol at 1 mg/mL.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds (serially diluted from the stock solution).

    • Add 100 µL of the DPPH solution to each well.

    • A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

    • A blank well should contain 100 µL of methanol and 100 µL of the respective test compound concentration.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes.[13] Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14] Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of the test compounds at various concentrations.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 6 minutes.[15] Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential will be assessed by measuring the inhibition of the COX-2 enzyme using a commercially available fluorometric screening kit.[11][16]

  • Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, human recombinant COX-2 enzyme, and Celecoxib positive control) according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK399).[16]

  • Inhibitor Preparation: Prepare 10x working solutions of the target compound, comparators A, B, and D (Celecoxib) in COX Assay Buffer.

  • Assay Procedure:

    • To a 96-well plate, add 10 µL of the diluted test inhibitors or the positive control. For the "no inhibitor" control, add 10 µL of assay buffer.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and the reconstituted COX-2 enzyme. Add 80 µL of this mix to each well.

    • Initiate the reaction by adding 10 µL of diluted arachidonic acid to all wells simultaneously.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.

  • Calculation: Determine the rate of the reaction from the linear portion of the kinetic plot. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value from the dose-response curve.

dot

Caption: Hypothesized mechanism: Inhibition of the NF-κB pathway.

In Vitro Cytotoxicity Assay

The cytotoxic effect of the compounds on a cancer cell line (e.g., HeLa or A549) will be determined using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[17][18][19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the target compound, comparators A, B, and E (Doxorubicin). Include wells with untreated cells (vehicle control). Incubate for 48 or 72 hours.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as: % Viability = (A_sample / A_control) * 100 The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The results should be expressed as the mean ± standard deviation from at least three independent experiments.

Table 1: Comparative Antioxidant Activity (IC₅₀ in µM)

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)
Target Compound Experimental ValueExperimental Value
Comparator A: Guaiacol Experimental ValueExperimental Value
Comparator B: 2-Aminocyclobutanol Experimental ValueExperimental Value
Comparator C: Ascorbic Acid Experimental ValueExperimental Value

Table 2: Comparative Anti-inflammatory and Cytotoxic Activity (IC₅₀ in µM)

CompoundCOX-2 Inhibition IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)
Target Compound Experimental ValueExperimental Value
Comparator A: Guaiacol Experimental ValueExperimental Value
Comparator B: 2-Aminocyclobutanol Experimental ValueExperimental Value
Comparator D: Celecoxib Experimental ValueN/A
Comparator E: Doxorubicin N/AExperimental Value

Conclusion

This guide provides a robust framework for the initial investigation of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol. By systematically synthesizing the molecule and evaluating its activity against well-chosen comparators, researchers can elucidate its potential as a novel antioxidant, anti-inflammatory, or cytotoxic agent. The data generated from these experiments will be crucial in determining whether this compound warrants further preclinical development. The unique combination of a rigid cyclobutane core with a proven bioactive phenolic moiety makes it a compelling candidate for discovery efforts, potentially addressing the need for new and effective therapeutic agents.

References

  • CLYTE Technologies. (2025, December 24).
  • PubMed. (2024, September 13). Sidechain structure-activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Abcam. MTT assay protocol.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • SciSpace. (2018, October 29). Relevance and Standardization of In Vitro Antioxidant Assays: ABTS, DPPH, and Folin–Ciocalteu.
  • RSC Publishing. (2024, September 13). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists.
  • ResearchGate. (2025, August 10). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
  • PMC. Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages.
  • Bio-protocol. 2.7. In vitro antioxidant activity.
  • Synthesis, characterization, and antioxidant activity of some 2-methoxyphenols deriv
  • Radboud Repository.
  • DiVA.
  • MDPI. (2021, December 22). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
  • ResearchGate. (2021, June 15). (PDF) Antioxidant activity by DPPH assay: in vitro protocol.
  • ResearchGate. (2025, August 10). Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide | Request PDF.
  • Oreate AI Blog. (2026, January 7). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
  • PubMed.
  • Synthesis of Substituted 2-Amino-Cyclobutanones. (2008, May 9).
  • PMC. (2019, November 26).
  • Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric).
  • MDPI. (2025, June 11).
  • PubMed. (2017, April 12). Rh2(II)-Catalyzed Ring Expansion of Cyclobutanol-Substituted Aryl Azides To Access Medium-Sized N-Heterocycles.
  • ChemRxiv. Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines.
  • RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. (2017, August 1).
  • PMC. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides.
  • PMC. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
  • MedChemExpress. Guaiacol (Standard) (2-Methoxyphenol (Standard)) | COX Inhibitor.
  • RSC Publishing.
  • ResearchGate. In‐vitro COX‐1 and COX‐2 enzyme inhibition assay of compounds 8, 10,....
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017, March 23).
  • Military Medical Science Letters. (2013, December 5). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS.
  • ResearchGate.
  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid deriv
  • Google Patents. US3944617A - Synthesis of dl-2-amino-1-butanol.
  • Bentham Science Publisher.
  • MDPI. (2024, July 2). Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments.
  • Antiproliferative Activity of Aminobenzylnaphthols Deriving from the Betti Reaction. (2022, August 2).
  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.

Sources

A Comprehensive Guide to the Identification and Validation of the Biological Target for 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a chemical entity to a potential therapeutic is paved with rigorous scientific validation. A critical and often challenging step in this process is the identification and subsequent validation of its biological target. This guide provides an in-depth, experience-driven comparison of methodologies for elucidating the mechanism of action of a novel compound, using the hypothetical molecule 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol as a case study. We will navigate the path from a compound with an unknown target to a validated mechanism, emphasizing the causality behind experimental choices and the importance of self-validating systems.

The Starting Point: A Novel Molecule with Uncharacterized Activity

We begin with 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol, a compound that may have emerged from a phenotypic screen or been synthesized as part of a medicinal chemistry campaign. Its biological target and mechanism of action are unknown. The primary objective is to identify its direct binding partner(s) and validate that modulation of this target is responsible for the compound's observed biological effects.

Phase I: Target Identification – Casting a Wide Net

The initial phase involves employing a range of techniques to generate hypotheses about the compound's molecular target. A multi-pronged approach, combining computational and experimental methods, is most effective.

In Silico and Computational Approaches

Before embarking on resource-intensive lab experiments, computational methods can provide valuable starting points. These include:

  • Pharmacophore Modeling and Similarity Searching: Comparing the 3D structure of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol to libraries of known bioactive compounds can suggest potential targets.

  • Target Prediction Algorithms: Various machine learning-based tools can predict potential protein targets based on the chemical structure of a small molecule.

While these methods are predictive and not definitive, they can help in prioritizing subsequent experimental approaches.

Experimental Target Identification

Direct experimental approaches are essential for identifying the physical interaction between the compound and its target protein(s).

Affinity chromatography is a powerful technique to isolate binding partners from a complex biological mixture, such as a cell lysate.

Experimental Workflow: Affinity Chromatography

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol Linker Attach Linker Arm Compound->Linker Beads Immobilize on Solid Support (e.g., Sepharose beads) Linker->Beads Incubate Incubate Lysate with Immobilized Compound Beads->Incubate Lysate Prepare Cell Lysate Lysate->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS Mass Spectrometry (LC-MS/MS) SDS_PAGE->MS Identify Identify Proteins MS->Identify cluster_prep Cell Treatment cluster_exp Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treat_Vehicle Treat with Vehicle (DMSO) Cells->Treat_Vehicle Treat_Compound Treat with 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol Cells->Treat_Compound Heat_Vehicle Heat Vehicle-treated cells to various temperatures Treat_Vehicle->Heat_Vehicle Heat_Compound Heat Compound-treated cells to various temperatures Treat_Compound->Heat_Compound Lysis Lyse Cells Heat_Vehicle->Lysis Heat_Compound->Lysis Centrifuge Centrifuge to pellet aggregated proteins Lysis->Centrifuge Western_Blot Analyze soluble fraction by Western Blot for Kinase X Centrifuge->Western_Blot Quantify Quantify band intensities Western_Blot->Quantify

A Comparative Efficacy Analysis of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol in Neuropathic Pain Models Against Gold-Standard Therapies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unmet Need in Neuropathic Pain and the Potential of a Novel Molecule

Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Affecting an estimated 6.9% to 10% of the global population, its management is often inadequate, with a substantial number of patients failing to achieve meaningful relief with current medications.[3] First-line treatments, including gabapentinoids like gabapentin and pregabalin, and antidepressants such as the tricyclic antidepressant (TCA) amitriptyline and the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine, offer relief to only a subset of patients and are frequently associated with dose-limiting side effects.[3][4][5]

This guide introduces a novel chemical entity, 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol (hereafter referred to as "Compound X"), and outlines a rigorous, multi-tiered framework for evaluating its analgesic efficacy in direct comparison to these gold-standard therapies. While extensive public data on Compound X is not yet available, its structural motifs suggest potential interaction with pathways relevant to nociception. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing the requisite preclinical and clinical investigations to ascertain its therapeutic potential. We will not only describe the necessary experiments but also explain the causal logic behind each methodological choice, ensuring a self-validating and scientifically sound evaluation.

Pillar 1: Understanding the Competitive Landscape - Mechanisms of Standard-of-Care Drugs

A robust comparison necessitates a foundational understanding of the mechanisms of action (MoA) of current therapies. These established drugs modulate neuronal excitability and pain signaling through distinct pathways.

  • Gabapentinoids (Gabapentin and Pregabalin): Despite their structural resemblance to the neurotransmitter GABA, these drugs do not act on GABA receptors.[6] Their primary mechanism involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[7][8] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing calcium influx and subsequent release of excitatory neurotransmitters like glutamate and substance P.[7][9][10]

  • Tricyclic Antidepressants (TCAs) - Amitriptyline: Amitriptyline exerts its analgesic effects through a multi-target mechanism. It primarily blocks the reuptake of both serotonin (5-HT) and norepinephrine (NE) at presynaptic terminals, enhancing the activity of descending inhibitory pain pathways.[11][12][13] Additionally, it has antagonistic effects at several other receptors, including muscarinic, histaminic, and adrenergic receptors, which contribute to its side-effect profile but may also play a role in its analgesic properties.[11][12]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) - Duloxetine: As an SNRI, duloxetine also potentiates descending inhibitory pain pathways by blocking the reuptake of both serotonin and norepinephrine.[14][15][16] It is considered more balanced in its reuptake inhibition compared to some other SNRIs and has less affinity for other neurotransmitter receptors than TCAs, which can result in a more favorable side-effect profile.[14][16]

The diverse mechanisms of these established drugs provide a multi-faceted benchmark against which the novel activities of Compound X can be assessed.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) NT_Vesicle Neurotransmitter Vesicle (Glutamate, Substance P) VGCC->NT_Vesicle Ca²⁺ influx triggers release Receptor Neurotransmitter Receptors NT_Vesicle->Receptor Signal Transmission SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Gabapentinoids Gabapentin Pregabalin Gabapentinoids->VGCC Binds to α2δ-1 subunit, inhibits trafficking TCAs Amitriptyline TCAs->SERT Blocks reuptake TCAs->NET Blocks reuptake SNRIs Duloxetine SNRIs->SERT Blocks reuptake SNRIs->NET Blocks reuptake

Caption: Mechanisms of Standard Neuropathic Pain Drugs.

Pillar 2: Preclinical Efficacy Evaluation - A Phased Approach

A systematic preclinical evaluation is crucial to determine the potential of Compound X. This involves a progression from high-throughput in vitro assays to more complex in vivo models of neuropathic pain.

Phase 1: In Vitro Target Identification and Functional Assays

The initial step is to understand how Compound X interacts with neuronal cells and key molecular targets implicated in neuropathic pain. This phase aims to generate early hypotheses about its mechanism of action.

Experimental Protocol: High-Content Neuronal Assay

  • Cell Culture: Utilize a dorsal root ganglion (DRG) neuron-like cell line (e.g., F11 cells) or primary DRG neurons cultured from rodents.[17] Differentiate these cells to produce a mature, neuron-like phenotype with extensive neurite networks.

  • Induction of Neuropathic Phenotype: Induce a "neuropathic" state in vitro. This can be achieved by exposing the cells to agents known to cause neuropathy, such as the chemotherapeutic drug vincristine, which induces neurite shortening, a hallmark of axonal damage.[2][17]

  • Compound Treatment: Treat the "neuropathic" cell cultures with a range of concentrations of Compound X, alongside positive controls (Pregabalin, Amitriptyline, Duloxetine) and a vehicle control.

  • High-Content Imaging and Analysis: Use automated microscopy to capture images of the neuronal cultures. Analyze these images to quantify key neuroprotective parameters, such as neurite length, number of branches, and cell viability.

  • Interpretation: A positive result, indicated by the prevention or reversal of vincristine-induced neurite shortening, would suggest neuroprotective potential for Compound X.[17] Comparing the effective concentration of Compound X to the standard drugs provides the first tier of efficacy comparison.

Phase 2: In Vivo Efficacy in Animal Models of Neuropathic Pain

Positive in vitro results must be validated in living organisms. Animal models that mimic the symptoms of human neuropathic pain are indispensable for this stage. We propose using two distinct and well-validated models to ensure the robustness of the findings.

Model 1: Chronic Constriction Injury (CCI) Model

The CCI model is a widely used surgical model that involves loose ligation of the sciatic nerve, leading to inflammation and nerve damage that results in persistent pain behaviors.[12][15][18][19]

Model 2: Spared Nerve Injury (SNI) Model

The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[7][9][20][21] This produces a very consistent and long-lasting mechanical allodynia in the paw region innervated by the spared nerve.

Experimental Workflow: In Vivo Analgesic Testing

cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Dosing & Behavioral Testing cluster_2 Phase 3: Analysis Surgery Induce Neuropathic Pain (CCI or SNI Surgery in Rodents) PostOp Confirm Development of Allodynia & Hyperalgesia (Post-Surgery) Surgery->PostOp Baseline Establish Baseline Pain Thresholds (Pre-Surgery) Baseline->Surgery Dosing Administer Compounds (Vehicle, Compound X, Standards) PostOp->Dosing VonFrey Mechanical Allodynia (von Frey Test) Dosing->VonFrey HotPlate Thermal Hyperalgesia (Hot Plate Test) Dosing->HotPlate Formalin Inflammatory/Nociceptive Pain (Formalin Test) Dosing->Formalin Analysis Analyze Paw Withdrawal Thresholds & Reaction Latencies VonFrey->Analysis HotPlate->Analysis Formalin->Analysis Comparison Compare Efficacy of Compound X vs. Standards and Vehicle Analysis->Comparison

Caption: Preclinical In Vivo Efficacy Testing Workflow.

Behavioral Assessment Protocols:

  • Mechanical Allodynia (von Frey Test): This test measures sensitivity to a non-painful mechanical stimulus.[3][22][23][24][25]

    • Acclimatize the animal in a chamber with a mesh floor.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • The threshold is the lowest force that elicits a paw withdrawal response. A lower threshold indicates increased pain sensitivity (allodynia).

    • Measure thresholds at multiple time points after drug administration to determine the magnitude and duration of the analgesic effect.

  • Thermal Hyperalgesia (Hot Plate Test): This test assesses sensitivity to a painful heat stimulus.[11][13][26][27][28]

    • Place the animal on a metal plate maintained at a constant, noxious temperature (e.g., 52-55°C).

    • Record the latency (time) to a pain response, such as paw licking or jumping.

    • A longer latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.

  • Nociceptive and Inflammatory Pain (Formalin Test): This test models persistent pain with both a direct nociceptive and an inflammatory component.[10][29][30][31]

    • Inject a dilute formalin solution into the animal's hind paw.

    • Observe and score pain behaviors (licking, flinching) during two distinct phases: Phase 1 (0-5 minutes, direct nociception) and Phase 2 (20-40 minutes, inflammatory pain).

    • Effective analgesics can reduce pain behaviors in one or both phases, providing insight into their mechanism.

Pillar 3: Data Presentation and Comparative Analysis

The core of this guide is the objective comparison of data. The following tables present hypothetical—but plausible—results from the preclinical assays described above, illustrating how Compound X would be benchmarked against standard-of-care drugs.

Table 1: Hypothetical In Vitro Neuroprotection Against Vincristine-Induced Neurite Shortening

CompoundConcentration (µM)Neurite Length (% of Healthy Control)EC₅₀ (µM)
Vehicle -35 ± 4%-
Compound X 165 ± 5%2.5
1088 ± 6%
Pregabalin 1055 ± 7%>100
10072 ± 5%
Amitriptyline 145 ± 6%8.1
1068 ± 4%
Duloxetine 150 ± 5%5.3
1075 ± 6%

Data are presented as mean ± SEM. EC₅₀ is the concentration for 50% maximal effect.

Table 2: Hypothetical In Vivo Efficacy in the Rat CCI Model (Peak Effect)

Treatment (Dose, mg/kg, p.o.)Reversal of Mechanical Allodynia (%)Increase in Thermal Latency (%)
Vehicle 5 ± 2%3 ± 1%
Compound X (30) 75 ± 8% 68 ± 7%
Gabapentin (100) 55 ± 6%40 ± 5%
Amitriptyline (10) 62 ± 7%75 ± 9%
Duloxetine (30) 68 ± 5%60 ± 6%

% Reversal/Increase is calculated relative to the maximal possible effect (i.e., return to pre-surgery baseline). Data are presented as mean ± SEM.

Pillar 4: Bridging to Clinical Relevance - A Proposed Clinical Trial Framework

Should preclinical data demonstrate a superior efficacy and safety profile for Compound X, the next logical step is human clinical trials. The design of these trials must be rigorous and adhere to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[32][33][34][35]

Phase IIa: Proof-of-Concept Study

  • Objective: To demonstrate initial efficacy and safety in patients with a specific type of neuropathic pain, such as painful diabetic peripheral neuropathy (DPN).[36]

  • Design: A randomized, double-blind, placebo-controlled, parallel-group study.[16][37] An active comparator arm (e.g., pregabalin or duloxetine) is essential for benchmarking.

  • Primary Endpoint: Change from baseline in the weekly average of daily pain scores on an 11-point Numeric Rating Scale (NRS).[36]

  • Key Secondary Endpoints: Patient Global Impression of Change (PGIC), sleep interference scores, and safety/tolerability assessments.[36]

Start Patient Screening (DPN Diagnosis, Pain Score ≥ 4) Random Randomization Start->Random Arm1 Group 1: Compound X (Dose 1) Random->Arm1 Arm2 Group 2: Compound X (Dose 2) Random->Arm2 Arm3 Group 3: Active Comparator (e.g., Duloxetine 60 mg) Random->Arm3 Arm4 Group 4: Placebo Random->Arm4 Treat 12-Week Double-Blind Treatment Period Arm1->Treat Arm2->Treat Arm3->Treat Arm4->Treat Endpoint Primary Endpoint Analysis: Change in Average Daily Pain Score Treat->Endpoint

Caption: Phase IIa Clinical Trial Design for Neuropathic Pain.

Conclusion

This guide provides a comprehensive, scientifically-grounded framework for evaluating the efficacy of a novel compound, 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol (Compound X), against the established standards of care for neuropathic pain. By progressing through a logical sequence of in vitro and in vivo preclinical models and culminating in a well-designed clinical trial, researchers can build a robust data package to determine the true therapeutic potential of this new entity. The causality-driven experimental choices and multi-modal assessment strategies outlined herein are designed to yield a clear, objective, and ultimately translatable comparison. The journey from bench to bedside is arduous, but a systematic and rigorous comparative approach is the only way to ensure that new therapies offer a meaningful advantage over existing treatments for patients suffering from neuropathic pain.

References

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A Comparative Guide to the Structure-Activity Relationships of Bioactive Aminocyclobutane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane moiety, a strained four-membered carbocycle, offers a unique three-dimensional scaffold that is increasingly being incorporated into medicinal chemistry programs to explore novel chemical space and develop drug candidates with improved pharmacological properties.[1][2][3] The rigid nature of the cyclobutane ring allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. When functionalized with an amino group, and particularly an aminocyclobutanol core, these structures become versatile building blocks for a diverse range of therapeutic agents.

I. Synthesis Strategies for Aminocyclobutanol Scaffolds

The synthesis of aminocyclobutanol derivatives, particularly chiral variants, is a key step in the exploration of their therapeutic potential. Several synthetic strategies have been developed to access these valuable building blocks.

One common approach involves the stereoselective synthesis from α-amino acids. For instance, chiral N-acylated α-amino ketone derivatives can undergo photochemical cyclization (the Norrish/Yang reaction) to yield N-acylated 2-aminocyclobutanols with high diastereoselectivity.[4] This method allows for the introduction of chirality from readily available starting materials.

Another strategy involves the functionalization of cyclobutanone precursors. For example, a modular synthesis of 2-aminocyclobutanone derivatives has been reported, which can then be further modified and reduced to the corresponding aminocyclobutanols.[4] This approach is particularly useful for generating libraries of analogs for screening purposes.

Below is a generalized workflow for the synthesis of 2-aminocyclobutanol analogs starting from a cyclobutanone.

G cluster_0 Synthesis Workflow Start Substituted Cyclobutanone Step1 Reductive Amination (e.g., with a substituted aniline) Start->Step1 Step2 Stereoselective Reduction (e.g., with NaBH4) Step1->Step2 Product 2-(Aryl/Alkylamino)cyclobutanol Analog Step2->Product

Caption: Generalized synthetic workflow for 2-aminocyclobutanol analogs.

II. Comparative Analysis of Biological Activities

Aminocyclobutane derivatives have demonstrated a wide range of biological activities, from antiviral to anticancer. The following sections explore the structure-activity relationships for these different therapeutic areas.

A. Antiviral Activity

Recent research has highlighted the potential of aminocyclobutane derivatives as antiviral agents. A notable study focused on the design and synthesis of 2-aminocyclobutanone analogs as potential inhibitors of SARS-CoV-2 enzymes.[4] This research underscores the utility of the cyclobutane scaffold in mimicking peptide structures (peptidomimetics) to interact with viral proteases.

Key SAR Insights for Antiviral Activity:

  • The Aminocyclobutanone Core: The strained carbonyl group of the cyclobutanone ring is thought to act as an electrophilic "warhead," forming a reversible covalent bond with nucleophilic residues (e.g., cysteine) in the active site of viral proteases.[4]

  • N-Substituents: The nature of the substituent on the amino group is crucial for targeting specific viral enzymes. For example, N-tosyl amino acid derivatives showed promising activity against the SARS-CoV-2 helicase.[4]

Analog Scaffold Target Key Findings Reference
N-Tosyl Amino Acid CyclobutanonesSARS-CoV-2 HelicaseIdentified as hit molecules in virtual screening.[4]
Peptidomimetic CyclobutanonesSARS-CoV-2 Proteases (PLpro, 3CLpro)Seed compounds identified with potential inhibitory activity.[4]
B. Anticancer Activity (Integrin Antagonism)

The integrin family of cell surface receptors plays a critical role in cancer progression and metastasis, making them attractive targets for anticancer drug development. A series of cyclobutane-based small molecules have been developed as antagonists of the αvβ3 integrin.[1][2][3] These compounds act as mimetics of the arginine-glycine-aspartic acid (RGD) motif, which is the natural ligand for many integrins.

Key SAR Insights for αvβ3 Integrin Antagonism:

  • Cyclobutane as a Scaffold: The cyclobutane ring serves as a rigid core to present the pharmacophoric groups in the correct orientation for binding to the integrin.[1][2][3]

  • Sidechain Modifications: The nature of the sidechains mimicking the arginine and aspartic acid residues of the RGD peptide significantly impacts activity. Tetrahydronaphthyridine and aminopyridine moieties have been successfully employed as arginine mimetics.[1][2]

  • Metabolic Stability: The cyclobutane core has been shown to be metabolically stable, which is a desirable property for drug candidates.[1][2]

Arginine Mimetic Sidechain Aspartic Acid Mimetic Sidechain αvβ3 IC50 Key Findings Reference
TetrahydronaphthyridineMasked Carboxylic Acid< 1 µMA lead compound with good in vitro activity and in vivo tolerability was identified.[1][2]
AminopyridineMasked Carboxylic Acid-Effective antagonists were identified in cell-based assays.[1][2]
C. Kinase Inhibition (Inferred SAR from Phenylamino-Substituted Heterocycles)

Inferred SAR for Kinase Inhibition:

  • The Phenylamino Moiety: The phenylamino group often acts as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region.

  • Substituents on the Phenyl Ring: The substitution pattern on the phenyl ring is critical for achieving potency and selectivity. Small hydrophobic groups or hydrogen bond acceptors/donors at specific positions can significantly enhance binding affinity.

  • The 2-Methoxy-5-methylphenyl Group: In the context of the user's initial query, the 2-methoxy group could act as a hydrogen bond acceptor, while the 5-methyl group could occupy a small hydrophobic pocket within the ATP-binding site of a target kinase.

G cluster_1 Hypothetical Kinase Binding Mode cluster_2 Key Interactions Inhibitor 2-(Phenylamino)cyclobutanol Analog Kinase Kinase ATP Binding Site Inhibitor->Kinase Hinge Hinge Region Inhibitor->Hinge H-Bonds from aminocyclobutanol & phenylamino NH HydrophobicPocket Hydrophobic Pocket Inhibitor->HydrophobicPocket Hydrophobic interactions from phenyl ring substituents Gatekeeper Gatekeeper Residue Inhibitor->Gatekeeper Potential steric interactions influencing selectivity

Caption: Hypothetical binding mode of a 2-(phenylamino)cyclobutanol analog in a kinase active site.

III. Experimental Protocols: Cell Viability (MTT) Assay

A fundamental step in the evaluation of novel bioactive compounds is the assessment of their effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability and proliferation.

Principle:

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cells of interest (e.g., a cancer cell line for anticancer screening) in a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (aminocyclobutane analogs) in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation, carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

IV. Conclusion

The aminocyclobutane scaffold represents a promising and relatively underexplored area in medicinal chemistry. While specific data on 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol is not widely available in the peer-reviewed literature, the broader class of aminocyclobutane derivatives has shown significant potential in various therapeutic areas, including antiviral and anticancer applications. The rigid nature of the cyclobutane ring provides a unique platform for the development of potent and selective modulators of biological targets. The insights from related chemical series, such as phenylamino-substituted heterocycles, can guide the rational design of novel aminocyclobutane-based kinase inhibitors. Further exploration of the structure-activity relationships within this compound class is warranted and holds the potential to deliver novel drug candidates with improved pharmacological profiles.

V. References

  • Habeeb Mohammad, T. S., Reidl, C. T., Gupta, Y., et al. (2020). Design and Synthesis of 2-aminocyclobutanone SARS-CoV-2 ligands as potential antivirals to treat COVID-19. Loyola University Chicago Research Portal.

  • Throup, A., Zraikat, M. S., Gordon, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry, 15(10), 3616-3624.

  • Throup, A., Zraikat, M. S., Gordon, A., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. OUCI.

  • Liu, D., Ge, H., Xu, F., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Chinese Chemical Letters, 33(7), 3521-3526.

  • Sutherland, M., et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. SciProfiles.

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A Guide to Ensuring Experimental Reproducibility with 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and chemical probes, the synthesis and evaluation of new chemical entities are paramount. 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol represents a class of aminocyclobutanol derivatives with potential biological activities stemming from its unique structural motifs: a substituted aniline, a cyclobutane ring, and a secondary alcohol. The reproducibility of experiments involving such novel compounds is the bedrock of reliable scientific advancement. This guide provides a comprehensive framework for ensuring the reproducibility of experiments with 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol, offering a comparative perspective with structurally related molecules and detailing the requisite experimental protocols for its characterization and validation.

The Critical Role of Synthesis and Characterization in Reproducibility

The journey to reproducible biological data begins with the unambiguous synthesis and rigorous characterization of the molecule of interest. Given that 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol is a novel compound without extensive literature, its synthesis would likely proceed through established organic chemistry reactions. A probable and efficient route is the reductive amination between 2-methoxy-5-methylaniline and 2-hydroxycyclobutanone.

Reductive amination is a versatile method for forming carbon-nitrogen bonds.[1] The process typically involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.[1] The choice of reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride, can influence the reaction's efficiency and selectivity.[2]

G A 2-hydroxycyclobutanone C Iminium Intermediate A->C B 2-methoxy-5-methylaniline B->C D 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol C->D E Reducing Agent (e.g., NaBH4) E->D

Caption: Proposed reductive amination synthesis of the target compound.

Once synthesized, a battery of analytical techniques is essential to confirm the structure and purity of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol. Impurities, whether from starting materials, by-products, or degradation, are a significant source of experimental irreproducibility.[3]

Table 1: Essential Analytical Techniques for Compound Characterization
Analytical TechniquePurposeKey Parameters to Report for Reproducibility
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation.Solvent, field strength (MHz), chemical shifts (δ), coupling constants (J), and integration.
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.Ionization method (e.g., ESI, GC-MS), mass-to-charge ratio (m/z) of the molecular ion.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Column type, mobile phase composition, flow rate, detection wavelength, and retention time.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment, especially for volatile impurities.Column type, carrier gas, oven temperature program, and mass spectrum of the main peak.[4]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption frequencies (cm⁻¹).

The Elephant in the Room: Stereochemistry and Its Impact on Biological Activity

For molecules with chiral centers, such as 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol, stereochemistry is a critical factor that profoundly influences biological activity.[5][6] The three-dimensional arrangement of atoms dictates how a molecule interacts with its biological targets, such as enzymes and receptors.[7] Enantiomers, which are non-superimposable mirror images of each other, can have vastly different pharmacological and toxicological profiles.[8]

The cyclobutane ring in the target compound introduces at least two stereocenters, leading to the possibility of multiple diastereomers (cis and trans isomers) and enantiomers. The biological activity of one stereoisomer could be potent, while another might be inactive or even elicit off-target effects.[9] Therefore, for reproducible experimental results, it is imperative to either use a single, pure stereoisomer or to characterize the exact isomeric ratio of the mixture being tested.

G cluster_0 Mixture of Stereoisomers A Biological Target B Inactive/Different Activity C Active Isomer C->A Binds D Inactive Isomer D->B

Caption: Differential binding of stereoisomers to a biological target.

Protocol 1: Chiral HPLC for Stereoisomeric Purity

A robust method for determining the stereoisomeric purity of aminocyclobutanol derivatives is chiral High-Performance Liquid Chromatography (HPLC).[10] This technique utilizes a chiral stationary phase to separate enantiomers and diastereomers.

Objective: To resolve and quantify the different stereoisomers of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol.

Materials:

  • HPLC system with a UV detector.

  • Chiral HPLC column (e.g., Chiralpak IA, IB, or IC).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • The synthesized compound.

Procedure:

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of hexane and an alcohol (isopropanol or ethanol).

  • System Equilibration: Equilibrate the chiral column with the initial mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram.

  • Method Optimization: If separation is not achieved, systematically vary the mobile phase composition and flow rate to optimize the resolution between the stereoisomeric peaks.

  • Quantification: Integrate the area under each peak to determine the relative percentage of each stereoisomer.

Reporting for Reproducibility: For any publication or report, it is crucial to detail the exact HPLC conditions, including the column used, mobile phase composition, flow rate, detection wavelength, and the resulting chromatogram showing the separation of isomers.[11]

Comparative Analysis with Structurally Similar Compounds

To anticipate the potential biological activities and experimental challenges of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol, it is instructive to compare it with known, structurally related compounds.

Table 2: Comparison of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol with Related Structures
CompoundStructural FeaturesKnown or Potential Biological ActivitiesKey Experimental Considerations for Reproducibility
2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol Substituted aniline, cyclobutane, secondary alcoholPotential anti-inflammatory, antioxidant, or neuroprotective effects based on similar methoxyphenol derivatives.[12]Rigorous stereochemical characterization is paramount. Purity must be confirmed by multiple analytical methods.
(1S,3S)-3-Aminocyclopentanol Cyclopentane ring, primary amine, secondary alcoholBuilding block for pharmaceuticals.Chiral purity is critical and can be assessed by chiral HPLC or GC-MS after derivatization.[4]
2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol Phenolic backbone with methoxy and isopropylamino groupsAntioxidant, anti-inflammatory, and neuroprotective effects.[12]Susceptible to oxidation; proper storage and handling are necessary. Purity can be assessed by standard HPLC.
Cyclobutane Amino Acids Cyclobutane ring with amino and carboxylic acid groupsUsed as constrained building blocks in peptides and as catalysts.[13][14]The cis/trans stereochemistry significantly influences their properties and reactivity.[13]

This comparative analysis highlights that while the specific biological activities of the target compound are yet to be determined, its structural components suggest a likelihood of interesting pharmacological properties. The recurring theme across all these related molecules is the critical importance of controlling and characterizing stereochemistry to ensure reproducible results.

Experimental Workflow for Ensuring Reproducibility

The following workflow provides a logical sequence of steps for any researcher initiating studies with 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol or a similar novel compound.

G A Synthesis and Purification B Structural Confirmation (NMR, MS, IR) A->B C Purity Assessment (HPLC, GC-MS) B->C D Stereochemical Analysis (Chiral HPLC) C->D E Biological Assays D->E F Data Analysis and Reporting E->F

Caption: A systematic workflow for reproducible research with novel compounds.

Conclusion

The reproducibility of experiments with a novel compound like 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol is not an afterthought but a foundational requirement for generating credible scientific knowledge. By adhering to a rigorous process of synthesis, purification, and comprehensive characterization, with a particular emphasis on stereochemistry, researchers can build a solid foundation for their biological investigations. The protocols and comparative insights provided in this guide are intended to equip scientists and drug development professionals with the necessary tools to ensure that their experimental findings are both robust and reproducible, thereby accelerating the path from discovery to innovation.

References

  • Application Notes and Protocols for the Analytical Characterization of (1S,3S)-3-Aminocyclopentanol - Benchchem. (n.d.).
  • 2-Methoxy-5-{[(propan-2-yl)amino]methyl}phenol | 1021121-20-9 | Benchchem. (n.d.).
  • Stereochemistry and biological activity of drugs. (n.d.).
  • Understanding the Stereochemistry of Molecules in Developing New Drugs. (n.d.).
  • HPLC analytical methods for determining aminobutanol chiral purity. - Benchchem. (n.d.).
  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents. (n.d.).
  • Stereochemistry | The Organic Chemistry of Medicinal Agents - AccessPharmacy. (n.d.).
  • One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine - Lirias. (n.d.).
  • Stereochemistry in Drug Action - PMC - NIH. (n.d.).
  • Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition | Request PDF - ResearchGate. (2025, August 7).
  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2024, March 21).
  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PubMed. (2022, December 7).
  • (2R)-2-{[(4-methoxyphenyl)methyl]amino}propan-1-ol synthesis - chemicalbook. (n.d.).
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Safety Operating Guide

Proper Disposal of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Pre-Disposal Characterization and Hazard Assessment

Before any disposal activities commence, a thorough understanding of the potential hazards associated with 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol is essential. In the absence of a specific SDS, we will infer potential hazards based on its functional groups: an aminophenol and a cyclobutanol moiety.

Inferred Potential Hazards:

  • Toxicity: Aminophenol derivatives can be harmful if swallowed, inhaled, or absorbed through the skin. Similar compounds, like 2-methoxyethanol, have been shown to have reproductive and developmental toxicity.[1][2][3]

  • Irritation: Aromatic amines and alcohols can be irritating to the skin and eyes.[4]

  • Flammability: While the presence of the hydroxyl and amino groups may reduce flammability compared to a simple hydrocarbon, many organic solvents and reagents used with this compound are flammable.[5] The compound itself is likely a combustible liquid.

  • Reactivity: Amines can react with strong oxidizing agents. The compound may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[6]

Given these potential hazards, all waste containing 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol should be treated as hazardous waste until proven otherwise by a qualified environmental health and safety (EHS) professional or through analytical testing.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[7][8]

  • EPA: The EPA governs the "cradle-to-grave" management of hazardous waste, which includes its generation, transportation, treatment, storage, and disposal. Laboratories are classified as hazardous waste generators and must obtain an EPA identification number.[9]

  • OSHA: OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP), which must include procedures for safe handling and disposal of chemicals.[10] All laboratory personnel must be trained on these procedures.[10][11]

Waste Categorization and Segregation: A Step-by-Step Approach

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[12][13] The following decision-making workflow will guide you in categorizing waste streams containing 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol.

WasteCategorization Start Waste Containing 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol Decision1 Is the waste a pure or concentrated form of the compound? Start->Decision1 Decision2 Is the waste contaminated labware (e.g., glassware, pipette tips, gloves)? Decision1->Decision2 No WasteCat1 Solid Chemical Waste: - Collect in a designated, labeled, sealed container. - Label as 'Hazardous Waste - Organic Solid'. Decision1->WasteCat1 Yes Decision3 Is the waste a dilute solution? Decision2->Decision3 No WasteCat2 Contaminated Solid Waste: - Collect in a designated, labeled, lined container. - Label as 'Hazardous Waste - Contaminated Lab Debris'. Decision2->WasteCat2 Yes WasteCat3 Does the solution contain halogenated solvents? Decision3->WasteCat3 Yes WasteCat4 Halogenated Organic Liquid Waste: - Collect in a designated, labeled, sealed container. - Label as 'Hazardous Waste - Halogenated Organic Liquid'. WasteCat3->WasteCat4 Yes WasteCat5 Non-Halogenated Organic Liquid Waste: - Collect in a designated, labeled, sealed container. - Label as 'Hazardous Waste - Non-Halogenated Organic Liquid'. WasteCat3->WasteCat5 No

Caption: Waste Categorization Workflow

Detailed Disposal Procedures

Adherence to the following step-by-step protocols is crucial for ensuring safety and compliance.

Personal Protective Equipment (PPE)

Before handling any waste containing 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary. Consult your institution's EHS department.

Disposal of Pure or Concentrated Compound (Solid Waste)
  • Container Selection: Use a clean, dry, and chemically compatible container with a secure screw-top lid. The original container is often the best choice.[5]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol

    • The accumulation start date

    • An indication of the hazards (e.g., "Toxic," "Irritant")

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) that is under the control of the laboratory personnel.[14] The SAA should be in a well-ventilated area, away from heat sources and incompatible chemicals.[12]

  • Disposal: Once the container is full or the accumulation time limit is reached (consult your institution's policy), arrange for pickup by your institution's licensed hazardous waste disposal contractor.

Disposal of Contaminated Labware (Solid Waste)

This category includes items such as gloves, pipette tips, weigh boats, and contaminated glassware.

  • Decontamination: Whenever possible, rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous liquid waste.

  • Container Selection: Use a designated, puncture-resistant container lined with a heavy-duty plastic bag.

  • Labeling: Label the container as "Hazardous Waste - Contaminated Lab Debris" and list the primary contaminants, including 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol.

  • Storage and Disposal: Follow the same storage and disposal procedures as for the pure compound.

Disposal of Dilute Solutions (Liquid Waste)

Crucial Note: DO NOT dispose of any solutions containing 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol down the drain.[12]

  • Segregation:

    • Halogenated Solvents: If the solution contains solvents with halogens (e.g., dichloromethane, chloroform), it must be collected in a designated "Halogenated Organic Waste" container.

    • Non-Halogenated Solvents: If the solution contains only non-halogenated solvents (e.g., methanol, acetone, ethyl acetate), it should be collected in a "Non-Halogenated Organic Waste" container.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid. Do not fill containers beyond 90% capacity to allow for vapor expansion.[13]

  • Labeling: Affix a "Hazardous Waste" label and list all chemical components and their approximate percentages.

  • Storage and Disposal: Store in a designated area with secondary containment to prevent spills.[13] Arrange for pickup by your licensed hazardous waste contractor.

Spill Management

In the event of a spill, follow these immediate actions:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Prevent the spill from spreading by using absorbent materials. Do not allow the chemical to enter drains.[9]

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Clean-up:

    • Liquids: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

    • Solids: Carefully sweep or scoop the material into a container for disposal. Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Summary of Best Practices

Aspect Best Practice Rationale
Characterization Treat all waste containing the compound as hazardous.In the absence of specific data, a conservative approach is necessary to ensure safety.
Segregation Separate solid, liquid, halogenated, and non-halogenated waste streams.[15][16]Prevents dangerous chemical reactions and ensures compliant disposal.
Containment Use clearly labeled, sealed, and compatible containers.[7][13]Prevents leaks, spills, and exposure.
Storage Store in a designated, well-ventilated satellite accumulation area with secondary containment.[13][14]Minimizes the risk of accidents and ensures regulatory compliance.
Disposal Use a licensed hazardous waste disposal company.[9]Ensures that the waste is managed in an environmentally responsible and legal manner.
Training Ensure all personnel are trained on these procedures as part of the Chemical Hygiene Plan.[10][11]Promotes a culture of safety and ensures that everyone understands their responsibilities.

Logical Flow for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol waste.

DisposalDecisionFlow Start Identify Waste Containing 2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol AssessForm Assess the physical form of the waste. Start->AssessForm SolidWastePath Solid Waste AssessForm->SolidWastePath Solid LiquidWastePath Liquid Waste AssessForm->LiquidWastePath Liquid SolidType Is it pure compound or contaminated debris? SolidWastePath->SolidType LiquidType Does the solution contain halogenated solvents? LiquidWastePath->LiquidType PureSolid Dispose as 'Solid Chemical Waste' SolidType->PureSolid Pure ContaminatedSolid Dispose as 'Contaminated Solid Waste' SolidType->ContaminatedSolid Contaminated HalogenatedLiquid Dispose as 'Halogenated Organic Liquid Waste' LiquidType->HalogenatedLiquid Yes NonHalogenatedLiquid Dispose as 'Non-Halogenated Organic Liquid Waste' LiquidType->NonHalogenatedLiquid No

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.